molecular formula C7H5IN2 B155929 6-iodo-1H-indazole CAS No. 261953-36-0

6-iodo-1H-indazole

Cat. No.: B155929
CAS No.: 261953-36-0
M. Wt: 244.03 g/mol
InChI Key: RSGAXJZKQDNFEP-UHFFFAOYSA-N
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Description

6-iodo-1H-indazole is a useful research compound. Its molecular formula is C7H5IN2 and its molecular weight is 244.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGAXJZKQDNFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514491
Record name 6-Iodo-1H-indazole
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Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261953-36-0
Record name 6-Iodo-1H-indazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-1H-indazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Iodo-1H-indazole
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Foundational & Exploratory

The Indazole Core: A Technical Guide to its History, Discovery, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has risen to prominence as a "privileged structure" in medicinal chemistry. Its unique conformational and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents. This in-depth technical guide traces the history and discovery of substituted indazoles, from their initial synthesis in the late 19th century to their current role in cutting-edge drug development. We will delve into the foundational synthetic methodologies, explore the evolution of their therapeutic applications, and provide detailed insights into their mechanisms of action.

Early History and Foundational Syntheses

The journey of substituted indazoles began in the late 19th century, with pioneering chemists laying the groundwork for what would become a cornerstone of drug discovery. These early synthetic routes, while often harsh by modern standards, were instrumental in providing the first access to this versatile scaffold.

The Fischer Indazole Synthesis (1883)

The first synthesis of an indazole derivative is credited to the renowned chemist Emil Fischer. In his seminal work, he prepared 3-indazolone through the intramolecular condensation and cyclization of o-hydrazinobenzoic acid upon heating.[1] This reaction, while not yielding the parent indazole, was a crucial first step in demonstrating the feasibility of constructing this bicyclic ring system.[1]

The Jacobson Indazole Synthesis (1893)

A significant advancement came with the Jacobson synthesis, which provided a direct route to the parent 1H-indazole.[1] This method involves the diazotization of o-toluidine followed by intramolecular cyclization. A detailed, modern adaptation of this procedure is provided in the experimental protocols section.

The von Auwers Indazole Synthesis

Karl von Auwers contributed another important early method for synthesizing 3-substituted indazoles. His approach involved the condensation of an o-nitrobenzylidene derivative with a primary amine or hydrazine, followed by a reductive cyclization to form the indazole ring.[1]

Evolution of Therapeutic Applications

The initial syntheses of indazoles paved the way for the exploration of their biological activities, leading to the discovery of their vast therapeutic potential across a range of diseases.

Anti-inflammatory Properties: The Emergence of Benzydamine

One of the earliest and most significant therapeutic applications of a substituted indazole was the development of benzydamine in the mid-20th century.[1] Recognized for its anti-inflammatory and analgesic properties, benzydamine became a widely used non-steroidal anti-inflammatory drug (NSAID).[2] Its synthesis involves the reaction of an N-benzyl derivative of methyl anthranilate with nitrous acid, followed by reduction and subsequent alkylation.[2]

Serotonin Receptor Antagonism: The Story of Granisetron

A major breakthrough in the therapeutic use of indazoles came with the development of granisetron.[3] As a selective 5-HT3 receptor antagonist, granisetron became a crucial antiemetic agent for managing nausea and vomiting associated with chemotherapy and radiation.[3][4] Its mechanism of action involves blocking serotonin receptors in the gastrointestinal tract and the central nervous system.[2][4]

The Era of Kinase Inhibition: Pazopanib and Axitinib

In recent decades, the indazole scaffold has become a mainstay in the design of protein kinase inhibitors for cancer therapy. Pazopanib and axitinib are prominent examples of multi-targeted tyrosine kinase inhibitors that feature the indazole core.

Pazopanib targets several receptor tyrosine kinases, including VEGFR, PDGFR, and c-Kit, thereby inhibiting tumor growth and angiogenesis.[5][6]

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs 1, 2, and 3), playing a critical role in blocking angiogenesis, the formation of new blood vessels that tumors need to grow.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of selected substituted indazoles.

Table 1: Yields of Classical Indazole Syntheses

Synthesis MethodStarting MaterialProductReported Yield
Jacobson Synthesiso-Toluidine1H-Indazole36-47% (crude)
Fischer Synthesiso-Hydrazinobenzoic acid3-IndazoloneN/A (Historical)
von Auwers Synthesiso-Nitrobenzylidene derivative3-Substituted IndazoleN/A (Historical)

Table 2: Biological Activity of Key Substituted Indazoles

CompoundTargetIC50 / ActivityDisease Area
BenzydaminePro-inflammatory Cytokines-Inflammation, Pain
Granisetron5-HT3 ReceptorAntagonistNausea and Vomiting
PazopanibVEGFR, PDGFR, c-KitMulti-targeted inhibitorCancer
AxitinibVEGFR-1, -2, -3Potent and selective inhibitorCancer
CFI-400945PLK4Single-digit nanomolarCancer
Compound 82aPan-Pim KinasesIC50: Pim-1 (0.4 nM), Pim-2 (1.1 nM), Pim-3 (0.4 nM)Cancer
Compound 109EGFR T790M/EGFRIC50: 5.3 nM / 8.3 nMCancer
Entrectinib (127)ALKIC50: 12 nMCancer
Compound 129PDK1IC50: 80 nMCancer
Compound 130PDK1IC50: 90 nMCancer

Experimental Protocols

Jacobson Indazole Synthesis (Adapted from Organic Syntheses)

Starting Material: o-Toluidine

Procedure:

  • o-Toluidine (0.839 mole) is slowly added to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml).

  • The mixture is cooled in an ice bath and nitrosated by the rapid admission of a stream of nitrous gases.

  • The resulting solution of N-nitroso-o-acetotoluidide is poured onto a mixture of ice and water.

  • The separated oil is extracted with benzene.

  • The benzene extract is washed, and methanol is added to remove residual acetic anhydride.

  • The solution is allowed to stand, and the solvent is removed. The residue is then heated in benzene with glacial acetic acid.

  • After decomposition is complete, the solution is boiled and then cooled.

  • The indazole is extracted with hydrochloric acid, and the combined acid extracts are treated with excess ammonia to precipitate the product.

  • The crude indazole is collected by filtration, washed with water, and dried. The reported crude yield is 36-47%.[8]

  • Purification can be achieved by vacuum distillation.[8]

Synthesis of 1-Methyl-indazole-3-carboxylic acid (Key intermediate for Granisetron)

Starting Material: Indazole-3-carboxylic acid

Procedure:

  • Calcium methoxide (2 molar equivalents) is added to industrial methanol (150ml) and the mixture is heated under reflux for 2 hours.

  • Indazole-3-carboxylic acid (1 molar equivalent) is added and the mixture is heated under reflux for another 2 hours.

  • Dimethyl sulfate (2 molar equivalents) is added dropwise under reflux for 2 hours and reflux is continued for an additional hour.

  • After cooling, water and sodium hydroxide solution are added to adjust the pH to approximately 14.

  • The mixture is stirred, and the solid product is collected by filtration, washed with water, and dried to obtain crude 1-Methyl-indazole-3-carboxylic acid.

  • The crude product is purified by slurrying in a methanol-water mixture and refluxing.

  • The pure product is collected by filtration, washed, and dried. A yield of 78.3% with a purity of 99.78% has been reported.[1]

Signaling Pathways and Mechanisms of Action

Granisetron: 5-HT3 Receptor Antagonism

Chemotherapy and radiation can induce the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, inducing nausea and vomiting. Granisetron, as a selective 5-HT3 receptor antagonist, blocks these receptors both peripherally and centrally, thereby inhibiting the emetic reflex.[2][4]

Granisetron_Mechanism Chemotherapy Chemotherapy/ Radiotherapy Serotonin_Release Serotonin (5-HT) Release Chemotherapy->Serotonin_Release induces 5HT3_Receptor_Peripheral Peripheral 5-HT3 Receptors (Vagal Afferents) Serotonin_Release->5HT3_Receptor_Peripheral activates 5HT3_Receptor_Central Central 5-HT3 Receptors (CTZ) Serotonin_Release->5HT3_Receptor_Central activates Vomiting_Center Vomiting Center (Brainstem) 5HT3_Receptor_Peripheral->Vomiting_Center signals to 5HT3_Receptor_Central->Vomiting_Center stimulates Emesis Nausea & Vomiting Vomiting_Center->Emesis triggers Granisetron Granisetron Granisetron->5HT3_Receptor_Peripheral blocks Granisetron->5HT3_Receptor_Central blocks

Caption: Mechanism of action of Granisetron.

Pazopanib: Multi-targeted Tyrosine Kinase Inhibition

Pazopanib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis. By blocking the phosphorylation of VEGFR, PDGFR, and c-Kit, pazopanib disrupts downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[5][6]

Pazopanib_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR cKit c-Kit cKit->RAS_RAF_MEK_ERK cKit->PI3K_AKT_mTOR Pazopanib Pazopanib Pazopanib->VEGFR inhibits Pazopanib->PDGFR inhibits Pazopanib->cKit inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Survival Cell Survival PI3K_AKT_mTOR->Survival

Caption: Pazopanib signaling pathway inhibition.

Axitinib: Selective VEGFR Inhibition

Axitinib's primary mechanism of action is the potent and selective inhibition of VEGFRs 1, 2, and 3. By binding to the ATP-binding site of these receptors, axitinib prevents their autophosphorylation and activation, thereby blocking downstream signaling cascades crucial for angiogenesis.[7]

Axitinib_Pathway cluster_membrane Endothelial Cell Membrane VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR binds to Phosphorylation Receptor Phosphorylation VEGFR->Phosphorylation activates Axitinib Axitinib Axitinib->VEGFR inhibits Downstream_Signaling Downstream Signaling Phosphorylation->Downstream_Signaling Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream_Signaling->Angiogenesis

Caption: Axitinib's inhibition of the VEGF signaling pathway.

Conclusion

The history of substituted indazoles is a testament to the enduring power of chemical synthesis and medicinal chemistry in advancing human health. From their humble beginnings in the late 19th-century laboratory to their current status as indispensable components of modern therapeutics, indazoles have consistently demonstrated their versatility and clinical significance. The foundational work of early pioneers laid the groundwork for the development of life-changing drugs, and the continued exploration of this remarkable scaffold promises to yield even more innovative therapies in the years to come. This guide serves as a comprehensive resource for researchers and drug development professionals, providing a solid foundation for future innovation in the ever-evolving field of indazole chemistry.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 6-Iodo-1H-indazole

Abstract

This compound is a critical heterocyclic building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors.[1][2][3] Its physicochemical properties are determinative for its reactivity, solubility, and overall suitability in synthetic and biological applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visual workflows to illustrate its synthetic utility and characterization processes.

Core Physicochemical Properties

The fundamental physical and chemical data for this compound are summarized below. These values are essential for predicting its behavior in various solvents and reaction conditions, guiding its handling, storage, and application in research and development.

Identification and Structure
IdentifierValue
IUPAC Name This compound[4]
CAS Number 261953-36-0[1][4]
Molecular Formula C₇H₅IN₂[2][4]
Molecular Weight 244.03 g/mol [2][4]
Canonical SMILES C1=CC2=C(C=C1I)NN=C2[4]
Physical and Chemical Properties

This table presents key physicochemical data, including both experimentally determined and predicted values, which are crucial for laboratory use.

PropertyValueSource
Appearance Light yellow to brown crystalline powder.[1][2][5]Experimental
Melting Point 207.0 to 211.0 °C[1][5][6][7]Experimental
Boiling Point 358.2 ± 15.0 °C[1][6][8]Predicted
Density 2.082 ± 0.06 g/cm³[3][6][8]Predicted
pKa 12.96 ± 0.40[1][2][6][8]Predicted
Solubility Slightly soluble in DMSO and Methanol; Sparingly soluble in water.[1][2][8]Experimental
Storage Store at 2–8 °C under an inert gas (Nitrogen or Argon).[1][6][8]-

Experimental Protocols

Detailed methodologies are provided for the synthesis and characterization of this compound. These protocols are based on established chemical and analytical techniques.

Synthesis of this compound

A common synthetic route involves the direct iodination of 1H-indazole. The following protocol is a representative example.

Materials:

  • 1H-indazole

  • Potassium iodide (KI)

  • Copper(I) iodide (CuI)

  • N,N-dimethylethylenediamine

  • Tetrabutylammonium iodide

  • 1,4-Dioxane

  • Ethyl acetate

  • 20% Ammonia solution

  • Acetonitrile

Procedure:

  • To a reaction vessel, add 1H-indazole (e.g., 5.0g), potassium iodide (13.38g), and 1,4-dioxane (50mL).[9]

  • Add tetrabutylammonium iodide (0.2g), copper(I) iodide (0.51g), and N,N-dimethylethylenediamine (0.47g).[9]

  • Heat the mixture to reflux and maintain for 48 hours, monitoring the reaction progress by TLC.[9]

  • After completion, cool the reaction mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting concentrate in ethyl acetate and wash the organic layer with a 20% ammonia solution.[9]

  • Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate.

  • Recrystallize the crude product from acetonitrile to yield pure this compound.[9]

Determination of Melting Point

The melting point is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Vernier Melt Station or similar)

  • Capillary tubes (sealed at one end)

Procedure:

  • Finely powder a small sample of dry this compound.

  • Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 185 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[10]

Spectroscopic Characterization

NMR and Mass Spectrometry are essential for structural confirmation.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire a standard one-dimensional proton spectrum.

  • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[11]

  • Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[12]

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • A higher number of scans is required due to the low natural abundance of ¹³C.[11]

  • Reference the spectrum using the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[12]

2.3.2. Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

  • Infuse the sample solution into the mass spectrometer source (e.g., Electrospray Ionization - ESI).[13]

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.[13]

  • Scan a mass range appropriate for the compound (e.g., m/z 100-400).

Data Analysis:

  • Determine the accurate mass of the molecular ion peak.

  • Use the accurate mass to confirm the elemental composition (C₇H₅IN₂) and thus the molecular formula.[13]

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows involving this compound.

Synthetic Pathway Visualization

This compound is a precursor in the synthesis of the tyrosine kinase inhibitor Axitinib. The diagram below outlines this synthetic transformation.

Synthesis_of_Axitinib Indazole This compound Diiodo 3,6-diiodo-1H-indazole Indazole->Diiodo Iodination Thioether 2-((3-iodo-1H-indazol-6-yl)thio) -N-methylbenzamide Diiodo->Thioether Thioether Formation (2-mercapto-N-methylbenzamide) Axitinib Axitinib Thioether->Axitinib Heck Coupling (2-vinylpyridine)

Caption: Synthetic route to Axitinib from this compound.

Experimental Workflow Visualization

This diagram illustrates a general workflow for the comprehensive physicochemical characterization of a synthesized compound like this compound.

Characterization_Workflow start Synthesis & Purification of this compound physical Physical Characterization (Appearance, Melting Point) start->physical structural Structural Confirmation start->structural solubility Solubility Assessment (Aqueous & Organic Solvents) start->solubility end Complete Physicochemical Profile physical->end nmr NMR Spectroscopy (¹H, ¹³C) structural->nmr ms Mass Spectrometry (HRMS) structural->ms nmr->end ms->end solubility->end

Caption: Workflow for physicochemical characterization.

References

1H NMR and 13C NMR spectroscopic data of 6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 6-iodo-1H-indazole. This key intermediate is utilized in the synthesis of various pharmaceutically active molecules. The following sections present the available NMR data in a structured format, a detailed experimental protocol for data acquisition, and a logical workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
10.24br s-1HNH
8.04br s-1HH-3
7.92br s-1HH-7
7.51br d8.41HH-4
7.46dd8.4, 1.21HH-5

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available in the searched literature.-

Experimental Protocols

The following protocol outlines the general procedure for acquiring the NMR spectra of iodo-indazole derivatives. While the specific parameters for the provided data are partially available, this section offers a more comprehensive methodology based on standard practices for similar compounds.

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The solution is transferred to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: A 400 MHz NMR spectrometer (e.g., Bruker Avance III or similar).

  • Nuclei: ¹H and ¹³C.

  • Temperature: Standard probe temperature (e.g., 298 K).

¹H NMR Acquisition: [1]

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range appropriate for aromatic compounds (e.g., -2 to 12 ppm).

  • Processing: The Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed. The spectrum is then phased and baseline corrected.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A standard range for organic molecules (e.g., 0 to 220 ppm).

  • Processing: The FID is processed with an exponential window function (line broadening of 1-2 Hz) and Fourier transformed. The spectrum is then phased and baseline corrected.

Spectroscopic Analysis Workflow

The logical flow for the analysis of the NMR data to confirm the structure of this compound is outlined below.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample_Prep Sample Preparation in Deuterated Solvent Purification->Sample_Prep H1_Acquisition 1H NMR Data Acquisition Sample_Prep->H1_Acquisition C13_Acquisition 13C NMR Data Acquisition Sample_Prep->C13_Acquisition H1_Analysis 1H Spectrum Analysis: - Chemical Shift - Integration - Multiplicity - Coupling Constants H1_Acquisition->H1_Analysis C13_Analysis 13C Spectrum Analysis: - Chemical Shift - Number of Signals C13_Acquisition->C13_Analysis Structure_Confirmation Structure Confirmation of this compound H1_Analysis->Structure_Confirmation C13_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry and IR Analysis of 6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed technical overview of the mass spectrometric and infrared spectroscopic analysis of 6-iodo-1H-indazole, a key intermediate in medicinal chemistry and drug development.[1][2] The structural elucidation of such molecules is critical for ensuring the purity and identity of compounds used in pharmaceutical synthesis.[3] This document outlines the characteristic spectral data, fragmentation patterns, and vibrational modes of this compound, supported by detailed experimental protocols for researchers and scientists.

Mass Spectrometry Analysis

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.[4] For this compound (C₇H₅IN₂), electron ionization (EI) is a common method that provides a detailed fragmentation fingerprint useful for structural confirmation.

The molecular weight of this compound is 244.03 g/mol .[5][6] In a typical EI mass spectrum, the molecular ion peak ([M]•+) is observed at an m/z (mass-to-charge ratio) of 244. The fragmentation of indazole derivatives is influenced by the core ring structure and its substituents.[7] The primary fragmentation pathway for this compound involves the cleavage of the carbon-iodine bond, which is relatively weak, leading to the loss of an iodine radical.

Table 1: Mass Spectrometry Data for this compound

m/zProposed FragmentFormula of FragmentNotes
244Molecular Ion [M]•+[C₇H₅IN₂]•+The parent ion, confirming the molecular weight.
216[M - N₂]•+[C₇H₅I]•+Resulting from the loss of a neutral nitrogen molecule.
117[M - I]⁺[C₇H₅N₂]⁺A major fragment due to the loss of an iodine radical. This is often the base peak.
90[M - I - HCN]⁺[C₆H₄N]⁺Formed by the subsequent loss of hydrogen cyanide from the [M - I]⁺ fragment.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[8] The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features. The analysis of the parent compound, indazole, provides a strong basis for assigning the vibrational modes of its derivatives.[9]

Table 2: Infrared (IR) Spectroscopy Data for this compound

Frequency (cm⁻¹)Vibrational AssignmentIntensity
~3400-3300N-H StretchBroad
~3100Aromatic C-H StretchMedium
~1620-1450C=C and C=N Ring StretchingMedium-Strong
~1350In-plane N-H BendingMedium
~880-800Out-of-plane C-H BendingStrong
< 600C-I StretchMedium

Experimental Protocols

The following are generalized protocols for acquiring mass spectrometry and IR data for this compound.

3.1. Mass Spectrometry (Electron Ionization - GC-MS)

This protocol is based on standard methods for the analysis of small organic molecules.[3]

  • Sample Preparation: Dissolve approximately 1 mg of this compound in a suitable volatile solvent, such as methanol or dichloromethane, to a final concentration of ~100 µg/mL.

  • Instrumentation: Utilize a Gas Chromatography (GC) system coupled to a Mass Selective Detector (MSD) or a direct insertion probe.

  • GC Conditions (if applicable):

    • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).[3]

    • Ionization Energy: 70 eV.[3]

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 50 to 300.[3]

  • Data Acquisition: Inject the sample and acquire the mass spectrum. The resulting spectrum should be analyzed for the molecular ion and characteristic fragment ions.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the KBr pellet method, commonly used for solid samples.[3][10]

  • Sample Preparation:

    • Grind approximately 1-2 mg of this compound with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. A typical analysis involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.[11]

  • Data Analysis: Process the spectrum by subtracting the background and identify the key absorption bands corresponding to the functional groups in the molecule.

Visualization of Mass Spectrometry Fragmentation

The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization conditions.

G node_M This compound [M]•+ m/z = 244 node_M_I Indazole Cation [M - I]⁺ m/z = 117 node_M->node_M_I - I• node_M_N2 [M - N₂]•+ m/z = 216 node_M->node_M_N2 - N₂ node_M_I_HCN [M - I - HCN]⁺ m/z = 90 node_M_I->node_M_I_HCN - HCN

References

An In-depth Technical Guide on the Solubility and Stability of 6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-iodo-1H-indazole, a key intermediate in the synthesis of various pharmaceutical compounds, including the tyrosine kinase inhibitor Axitinib[1]. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a framework for the systematic evaluation of its physicochemical properties. It includes predicted solubility characteristics based on its structure, detailed experimental protocols for determining solubility and stability, and a logical workflow for these assessments.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of a drug intermediate like this compound is critical for successful drug development.

  • Solubility is a crucial physicochemical property that influences bioavailability, formulation, and purification processes. Poor solubility can lead to challenges in achieving desired concentrations for in vitro and in vivo studies.

  • Stability assessment is essential to understand how the quality of a substance may change over time under the influence of environmental factors such as temperature, humidity, and light[2]. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule[2][3][4].

Physicochemical Properties of this compound

This compound is a halogenated aromatic heterocyclic compound[5]. Its structure consists of an indazole ring system with an iodine atom at the 6-position.

Structure:

  • Molecular Formula: C₇H₅IN₂[6]

  • Molecular Weight: 244.03 g/mol [6]

  • Appearance: White to off-white crystalline solid[5]

Solubility Profile

The solubility of this compound is influenced by its aromatic structure and the presence of a hydrogen bond donor (N-H) and a halogen substituent.

Qualitative Solubility Data:

SolventPredicted SolubilityRationale
WaterSparingly soluble[5]The aromatic core is hydrophobic, limiting solubility in aqueous media.
Dimethyl Sulfoxide (DMSO)Slightly soluble[7]A polar aprotic solvent capable of dissolving a wide range of compounds.
MethanolSlightly soluble[7]A polar protic solvent that can engage in hydrogen bonding.
DichloromethaneSolubleA common organic solvent for nonpolar to moderately polar compounds.
Ethyl AcetateModerately SolubleAn ester with moderate polarity suitable for dissolving many organic compounds.

Quantitative Solubility Data:

To date, specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. The following table is provided as a template for researchers to populate with experimental data.

SolventTemperature (°C)Solubility (mg/mL)Method
Water25Shake-Flask
Phosphate Buffer (pH 7.4)25Shake-Flask
0.1 N HCl25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. The presence of a carbon-iodine bond suggests potential sensitivity to light[8]. Forced degradation studies are necessary to identify its degradation pathways and intrinsic stability.

Forced Degradation Studies:

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing to identify potential degradation products[2]. The goal is to achieve 5-20% degradation[9].

Summary of Recommended Forced Degradation Conditions:

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at room temperature, or up to 60°C if no degradation is observed.
Base Hydrolysis 0.1 M NaOH at room temperature, or up to 60°C if no degradation is observed.
Oxidation 3% H₂O₂ at room temperature.
Thermal Degradation Solid compound heated at 60°C.
Photostability Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Experimental Protocols

A. Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of this compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL or other appropriate units.

B. Forced Degradation Study

This protocol outlines the procedure for conducting forced degradation studies to assess the stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at room temperature or heat if necessary.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at room temperature or heat if necessary.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

    • Thermal Degradation: Store the solid this compound in an oven at 60°C.

    • Photostability: Expose the solid and a solution of this compound to light in a photostability chamber.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of this compound.

G Workflow for Solubility and Stability Assessment of this compound cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) sol_start Start Solubility Testing sol_prep Prepare Supersaturated Solutions (Shake-Flask Method) sol_start->sol_prep sol_equilibrate Equilibrate at Constant Temperature (24-48h) sol_prep->sol_equilibrate sol_separate Separate Solid and Liquid Phases (Centrifugation) sol_equilibrate->sol_separate sol_quantify Quantify Concentration (HPLC) sol_separate->sol_quantify sol_data Solubility Data (mg/mL) sol_quantify->sol_data end Comprehensive Physicochemical Profile sol_data->end stab_start Start Stability Testing stab_stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) stab_start->stab_stress stab_sample Sample at Time Intervals stab_stress->stab_sample stab_analyze Analyze by Stability-Indicating HPLC stab_sample->stab_analyze stab_data Degradation Profile (% Degradation, Impurities) stab_analyze->stab_data stab_data->end start This compound start->sol_start start->stab_start

Caption: Workflow for Solubility and Stability Assessment.

Conclusion

This technical guide provides a foundational framework for the characterization of the solubility and stability of this compound. While specific experimental data is limited, the provided protocols and predictive analysis based on its chemical structure offer a robust starting point for researchers. The systematic generation of the data outlined in this guide is essential for the successful application of this compound in drug discovery and development.

References

Quantum Chemical Blueprint for 6-iodo-1H-indazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive theoretical framework for the quantum chemical analysis of 6-iodo-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This guide is intended for researchers, computational chemists, and drug development professionals, offering a detailed overview of the methodologies, predicted physicochemical and spectroscopic properties, and the logical workflow for in-silico investigation. While specific experimental quantum chemical data for this compound is not extensively published, this document outlines the established computational protocols and expected outcomes based on studies of analogous indazole derivatives.

Introduction to this compound

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic placement of substituents on the indazole ring system significantly influences the molecule's electronic properties, reactivity, and biological activity. This compound, with its iodine substituent, presents a unique profile for investigation. The iodine atom can act as a heavy atom for crystallographic studies, a potential site for further synthetic modification (e.g., cross-coupling reactions), and can influence receptor binding through halogen bonding. Understanding its molecular geometry, electronic structure, and spectroscopic signatures through computational methods is a critical first step in its evaluation as a potential drug candidate or synthetic building block.

Computational Methodology: A Standard Protocol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the properties of molecular systems.[1] A robust and widely accepted protocol for analyzing molecules like this compound involves the following steps. This methodology is derived from computational studies on similar heterocyclic and indazole-based compounds.[2][3][4][5]

Experimental Protocol: DFT Calculation Workflow

  • Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and effective method is using the B3LYP functional with a comprehensive basis set, such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[3][4]

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Property Calculation: Following optimization, various electronic properties are calculated. These include:

    • Electronic Energies: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined to understand the molecule's reactivity and electronic transitions.[5]

    • Spectroscopic Properties: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[4]

    • Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map is generated to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.

  • Solvation Effects: To simulate a more biologically relevant environment, calculations can be repeated incorporating a solvent model, such as the Polarizable Continuum Model (PCM).

Predicted Molecular Properties and Data

The following tables summarize the known and predicted physicochemical properties of this compound. The data is sourced from public databases or represents the expected output from the computational protocol described above.

Table 1: General and Physicochemical Properties of this compound

Property Value / Predicted Value Source
Molecular Formula C₇H₅IN₂ PubChem[6]
Molecular Weight 244.03 g/mol PubChem[6]
Monoisotopic Mass 243.94975 Da PubChem[6]
IUPAC Name This compound PubChem[6]
CAS Number 261953-36-0 PubChem[6]
InChIKey RSGAXJZKQDNFEP-UHFFFAOYSA-N PubChem[6]

| SMILES | C1=CC2=C(C=C1I)NN=C2 | PubChem[6] |

Table 2: Predicted Quantum Chemical Descriptors (Calculated via DFT)

Descriptor Predicted Value (Illustrative) Significance
EHOMO Value in eV Electron-donating ability; related to ionization potential
ELUMO Value in eV Electron-accepting ability; related to electron affinity
HOMO-LUMO Gap (ΔE) Value in eV Chemical reactivity and kinetic stability
Dipole Moment Value in Debye Molecular polarity and solubility

| Total Energy | Value in Hartrees | Thermodynamic stability |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation. The following tables outline the predicted vibrational and NMR spectral data that would be obtained from the DFT calculations.

Table 3: Predicted Vibrational Frequencies (Calculated via DFT)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch ~3400-3500 Medium
C-H Aromatic Stretch ~3000-3100 Medium-Weak
C=N Stretch ~1600-1650 Strong
C=C Aromatic Stretch ~1450-1600 Strong

| C-I Stretch | ~500-600 | Medium |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Calculated via GIAO-DFT)

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C3 - Value
C4 Value Value
C5 Value Value
C6 - Value
C7 Value Value
C7a - Value
C3a - Value

| N1-H | Value | - |

Visualizing the Computational Workflow

To clarify the process of in-silico analysis, the following diagrams illustrate the logical flow of a typical quantum chemical investigation.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Calculation cluster_output 3. Data Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (e.g., B3LYP/6-311++G(d,p)) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property & NMR Calculation freq_calc->prop_calc opt_geom Optimized Geometry (Bond lengths, angles) prop_calc->opt_geom vib_spectra Vibrational Spectra (IR, Raman) prop_calc->vib_spectra elec_prop Electronic Properties (HOMO, LUMO, MEP) prop_calc->elec_prop nmr_spectra NMR Spectra (¹H, ¹³C Chemical Shifts) prop_calc->nmr_spectra G cluster_theory Theoretical Foundation cluster_outputs Predicted Molecular Insights dft Density Functional Theory (DFT) structure Molecular Structure (Geometry) dft->structure basis_set Basis Set (e.g., 6-311++G(d,p)) basis_set->structure stability Thermodynamic Stability (Total Energy) structure->stability reactivity Chemical Reactivity (HOMO-LUMO Gap) structure->reactivity spectroscopy Spectroscopic Signatures (NMR, IR) structure->spectroscopy interaction Intermolecular Interactions (MEP) structure->interaction

References

Tautomerism in 6-Iodo-1H-Indazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are pivotal scaffolds in medicinal chemistry, renowned for their diverse biological activities. The tautomeric nature of the indazole ring system is a critical determinant of its physicochemical properties and, consequently, its pharmacological profile. This technical guide provides a comprehensive examination of the tautomerism in 6-iodo-1H-indazole, a key intermediate in the synthesis of various therapeutic agents. While experimental data specifically detailing the tautomeric equilibrium of this compound is limited in publicly accessible literature, this guide extrapolates from the well-established principles of indazole tautomerism and provides the requisite experimental and computational frameworks for its definitive characterization.

Introduction to Indazole Tautomerism

Indazoles, also known as benzopyrazoles, are bicyclic heteroaromatic compounds that can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms of the pyrazole ring. The three possible tautomers are 1H-indazole, 2H-indazole, and the significantly less stable 3H-indazole.[1] The equilibrium between the 1H- and 2H-tautomers is the most relevant in solution and the solid state.

Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer.[1] This preference is attributed to the benzenoid character of the fused ring in the 1H form, as opposed to the quinonoid character in the 2H form. However, the position and electronic nature of substituents on the indazole ring can influence the relative stability of the tautomers. For this compound, it is strongly presumed that the 1H-tautomer is the predominant form.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound involves the interconversion between the 1H- and 2H- forms, as depicted below. The iodine atom at the 6-position is an electron-withdrawing group, which may have a subtle influence on the electron density of the ring system and thus the tautomeric preference.

Caption: Tautomeric equilibrium between 1H-6-iodoindazole and 2H-6-iodoindazole.

Experimental Characterization of Tautomerism

Definitive characterization of the tautomeric state of this compound requires spectroscopic and crystallographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the predominant tautomer in solution. The chemical shifts of the protons and carbons in the indazole ring are sensitive to the position of the mobile proton.

3.1.1. Predicted ¹H and ¹³C NMR Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1~13.0 (broad s)-
H3~8.1 (s)~135
H4~7.7 (d)~122
H5~7.2 (d)~129
C6-~95
H7~7.9 (s)~115
C3a-~121
C7a-~141

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-6-Iodoindazole.

3.1.2. Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The presence of a single set of signals corresponding to the indazole core would suggest the predominance of one tautomer. The broad singlet in the downfield region (>10 ppm) is characteristic of the N-H proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe the carbon signals.

  • 2D NMR Experiments: In case of ambiguity, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to definitively assign all proton and carbon signals and confirm the connectivity, thus verifying the tautomeric form.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state by locating the position of the hydrogen atom on one of the nitrogen atoms.

3.2.1. Experimental Protocol for X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data. The positions of all non-hydrogen atoms are typically determined first, followed by the location of hydrogen atoms from the difference Fourier map. The refined structure will unequivocally show the N-H bond, identifying the tautomer.

Computational Analysis

In the absence of extensive experimental data, computational chemistry provides a powerful tool to predict the relative stabilities of the tautomers of this compound.

4.1. Theoretical Approach

Density Functional Theory (DFT) calculations are a reliable method for determining the relative energies of tautomers.

4.1.1. Computational Protocol

  • Structure Optimization: Build the 3D structures of both the 1H- and 2H-tautomers of 6-iodo-indazole.

  • Energy Calculation: Perform geometry optimization and frequency calculations for both tautomers using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Relative Stability: Compare the calculated Gibbs free energies of the two optimized structures. The tautomer with the lower free energy is predicted to be the more stable and therefore the predominant species.

Tautomer Relative Energy (kcal/mol)
1H-Indazole0 (Reference)
2H-Indazole+2.3 to +3.6

Table 2: Generally accepted relative energies of parent indazole tautomers.[1] Similar results are expected for this compound.

Synthesis of this compound

This compound is typically synthesized via electrophilic iodination of 1H-indazole.[2]

Synthesis Indazole 1H-Indazole Reagents Iodinating Agent (e.g., I₂, NIS) Base Indazole->Reagents IodoIndazole This compound Reagents->IodoIndazole

Caption: General synthetic scheme for this compound.

Logical Workflow for Tautomerism Study

The following diagram outlines a logical workflow for the comprehensive study of tautomerism in this compound.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Characterization cluster_results Data Interpretation cluster_conclusion Conclusion Synthesis Synthesize this compound Purification Purify by Recrystallization/Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Xray X-ray Crystallography Purification->Xray Computational Computational Modeling (DFT) Purification->Computational NMR_Data Determine Predominant Tautomer in Solution NMR->NMR_Data Xray_Data Identify Tautomer in Solid State Xray->Xray_Data Comp_Data Predict Relative Tautomer Stabilities Computational->Comp_Data Conclusion Comprehensive Understanding of Tautomerism in this compound NMR_Data->Conclusion Xray_Data->Conclusion Comp_Data->Conclusion

Caption: A logical workflow for the study of tautomerism in this compound.

Conclusion

The tautomeric state of this compound is a fundamental characteristic that influences its properties and reactivity. Based on established principles of indazole chemistry, the 1H-tautomer is expected to be the overwhelmingly predominant form. This guide provides the necessary theoretical background and detailed experimental and computational protocols for the definitive characterization of its tautomerism. For researchers in drug discovery and development, a thorough understanding and confirmation of the tautomeric form of this and other indazole-based intermediates are crucial for rational drug design and the development of novel therapeutics.

References

Electronic Properties of the Indazole Ring in 6-Iodo-1H-Indazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of the indazole ring, with a specific focus on 6-iodo-1H-indazole. This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules, including potent kinase inhibitors. Understanding its electronic characteristics is paramount for optimizing its application in drug design and development.

Physicochemical and Electronic Properties

The electronic nature of the indazole ring is influenced by the tautomeric equilibrium between the 1H and 2H forms, with the 1H-indazole being the more stable tautomer. The introduction of an iodine atom at the 6-position significantly modulates the electron density distribution within the bicyclic system. Below is a summary of key physicochemical and electronic parameters for this compound.

PropertyValueSource
Molecular Formula C₇H₅IN₂PubChem[1]
Molecular Weight 244.03 g/mol PubChem[1]
pKa (Predicted) 12.96 ± 0.40ChemicalBook[2]
Hammett Constant (σp for -I) +0.18

Spectroscopic Characterization

Spectroscopic analysis is fundamental to elucidating the structural and electronic features of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
10.24br sNH
8.04br sH-3
7.92br sH-7
7.51br d, J = 8.4 HzH-4
7.46dd, J = 8.4, 1.2 HzH-5

Solvent: CDCl₃, 400 MHz.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. A detailed experimental FTIR spectrum for this compound is not available in the provided search results. However, characteristic peaks for the indazole core are expected, including N-H stretching, C=N stretching, and aromatic C-H and C=C stretching vibrations.

Biological Relevance and Signaling Pathways

This compound is a key intermediate in the synthesis of several kinase inhibitors, including Axitinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), and various inhibitors of Protein Kinase Membrane-associated Tyrosine/Threonine 1 (PKMYT1).

VEGFR-2 Signaling Pathway

Axitinib, synthesized from this compound, targets VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, Axitinib blocks downstream signaling cascades, leading to the suppression of tumor angiogenesis.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Axitinib Axitinib (derived from this compound) Axitinib->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

VEGFR-2 signaling pathway inhibited by Axitinib.
PKMYT1 Signaling Pathway in Cell Cycle Regulation

Inhibitors derived from this compound also target PKMYT1, a kinase that plays a crucial role in the G2/M cell cycle checkpoint. PKMYT1 phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1), preventing premature entry into mitosis. In cancer cells with a defective G1 checkpoint, inhibiting PKMYT1 can lead to mitotic catastrophe and cell death.

PKMYT1_Signaling cluster_G2_Phase G2 Phase cluster_M_Phase M Phase PKMYT1 PKMYT1 CDK1_CyclinB CDK1/Cyclin B (Inactive) PKMYT1->CDK1_CyclinB Phosphorylates & Inhibits CDK1_CyclinB_Active CDK1/Cyclin B (Active) CDK1_CyclinB->CDK1_CyclinB_Active Activation (in absence of PKMYT1 activity) PKMYT1_Inhibitor PKMYT1 Inhibitor (derived from this compound) PKMYT1_Inhibitor->PKMYT1 Inhibits Mitosis Mitosis CDK1_CyclinB_Active->Mitosis

Role of PKMYT1 in G2/M checkpoint and its inhibition.

Experimental Protocols

Synthesis of this compound

One common synthetic route involves the reaction of 6-bromo-1H-indazole with potassium iodide.[3]

Workflow for Synthesis:

Synthesis_Workflow Start 6-Bromo-1H-indazole, Potassium Iodide, Cuprous Iodide, N,N-dimethylethylenediamine, Tetrabutylammonium Iodide Reaction Reflux in 1,4-Dioxane (48h) Start->Reaction Workup Cool, Filter, Concentrate Reaction->Workup Extraction Dissolve in Ethyl Acetate, Wash with Ammonia Solution Workup->Extraction Purification Concentrate and Recrystallize from Acetonitrile Extraction->Purification Product This compound Purification->Product

General workflow for the synthesis of this compound.

Detailed Protocol:

  • To a reaction vessel, add 6-bromo-1H-indazole, potassium iodide, cuprous iodide, N,N-dimethylethylenediamine, and tetrabutylammonium iodide in 1,4-dioxane.[3]

  • Heat the mixture to reflux and maintain for 48 hours.[3]

  • After cooling to room temperature, filter the mixture and wash the filter cake with 1,4-dioxane.[3]

  • Concentrate the combined filtrate under reduced pressure.[3]

  • Dissolve the residue in ethyl acetate and wash with an aqueous ammonia solution.[3]

  • Separate the organic phase, concentrate it, and recrystallize the crude product from acetonitrile to yield this compound.[3]

Determination of Physicochemical Properties

pKa Determination (Potentiometric Titration):

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

  • Titration: Calibrate a pH meter with standard buffer solutions. Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS).

FTIR Spectroscopy:

  • Sample Preparation (KBr Pellet Method): Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum. A background spectrum of a blank KBr pellet should be recorded and subtracted.

Conclusion

This compound possesses distinct electronic properties conferred by the interplay of the indazole core and the iodo substituent. These properties are crucial for its reactivity and its role as a pharmacophore in the development of targeted cancer therapies. This guide provides a foundational understanding of these characteristics, supported by available spectroscopic data, relevant biological pathways, and detailed experimental protocols to aid researchers in the fields of medicinal chemistry and drug development. Further experimental determination of properties such as pKa and dipole moment would provide a more complete electronic profile of this important molecule.

References

A Technical Guide to the Biological Activity Screening of Novel Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a prominent heterocyclic scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] This guide provides an in-depth overview of the core methodologies and experimental workflows for screening novel indazole compounds for these biological activities, presenting quantitative data, detailed protocols, and visual representations of key pathways and procedures.

Anticancer Activity Screening

Indazole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use, such as Axitinib and Pazopanib, which primarily function as kinase inhibitors.[1][7] Novel indazole compounds are frequently evaluated for their ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.

Data Presentation: Antiproliferative Activity of Novel Indazole Compounds

The following table summarizes the in vitro anticancer activity of selected novel indazole derivatives against various human cancer cell lines. The 50% inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundCancer Cell LineActivity (IC₅₀ in µM)Reference
2f 4T1 (Breast)0.23[1][8]
A549 (Lung)1.15[1][8]
HCT116 (Colon)0.35[1][8]
6o K562 (Leukemia)5.15[3][9]
A549 (Lung)>10[3]
PC-3 (Prostate)>10[3]
Hep-G2 (Hepatoma)>10[3]
4f MCF-7 (Breast)1.629[10]
4i MCF-7 (Breast)1.841[10]
Caco2 (Colorectal)< Standard[10]
A549 (Lung)< Standard[10]
Experimental Protocols

a) MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Live cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11]

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.[3][12]

  • Compound Treatment: Treat the cells with various concentrations of the novel indazole compounds (typically in a serial dilution, e.g., 0.625 to 10 µM) and incubate for a specified period, commonly 48 or 72 hours.[3][12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[3]

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours at 37°C.[13][14]

  • Formazan Solubilization: Carefully remove the culture medium. Add 100-150 µL of a solubilization solvent, such as Dimethyl Sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate for approximately 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[11] A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

b) Western Blotting for Protein Expression Analysis

Western blotting is used to detect the expression levels of specific proteins involved in cellular pathways, such as apoptosis (e.g., Bcl-2, Bax, Caspase-3) or cell cycle regulation.[3][15]

Protocol:

  • Cell Treatment and Lysis: Treat cells in 6-well plates with the indazole compound at desired concentrations. After incubation, lyse the cells to extract total protein.[13][15]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]

  • Blocking and Antibody Incubation: Block the membrane with a solution like 5% non-fat milk to prevent non-specific antibody binding.[13][15] Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-cleaved-caspase-3) overnight at 4°C.[15]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatments.[15]

Mandatory Visualizations

anticancer_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation (Optional) start Novel Indazole Compounds cell_culture Cancer Cell Lines (e.g., A549, K562, MCF-7) start->cell_culture Treat viability_assay Cell Viability Assay (MTT Protocol) cell_culture->viability_assay ic50 Determine IC50 Values viability_assay->ic50 mechanism_study Mechanism of Action Studies ic50->mechanism_study Active Compounds animal_model Xenograft Mouse Model ic50->animal_model Potent Compound apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanism_study->apoptosis_assay western_blot Western Blot (Bax, Bcl-2, Caspases) mechanism_study->western_blot treatment Compound Administration animal_model->treatment tumor_growth Monitor Tumor Growth treatment->tumor_growth toxicity Assess Toxicity treatment->toxicity end Lead Candidate tumor_growth->end

General workflow for anticancer activity screening.

apoptosis_pathway compound Indazole Compound (2f, 6o) ros ↑ Reactive Oxygen Species (ROS) compound->ros bcl2 Bcl-2 compound->bcl2 Inhibits bax Bax compound->bax Activates mito Mitochondrial Stress ros->mito cytoC Cytochrome c Release mito->cytoC bcl2->bax bax->mito Promotes Permeability cas9 Caspase-9 cytoC->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Intrinsic apoptosis pathway modulated by indazoles.[1][3][8][9]

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Indazole derivatives have shown promise as anti-inflammatory agents, often by targeting key enzymes and signaling pathways in the inflammatory cascade.[16][17][18]

Data Presentation: In Vitro Anti-inflammatory Activity

The table below details the inhibitory effects of selected indazole compounds on key inflammatory mediators.

| Compound | Assay | Target Organism/Cell | Activity (IC₅₀ in µM) | Reference | | :--- | :--- | :--- | :--- | | 5-aminoindazole | COX-2 Inhibition | In Vitro Enzyme Assay | 12.32 |[16] | | 6-nitroindazole | COX-2 Inhibition | In Vitro Enzyme Assay | 19.22 |[16] | | Indazole | COX-2 Inhibition | In Vitro Enzyme Assay | 23.42 |[16] | | Indazole | TNF-α Inhibition | In Vitro Cellular Assay | 220.11 |[16] | | 5-aminoindazole | TNF-α Inhibition | In Vitro Cellular Assay | 230.19 |[16] | | Compound 18 | COX-2 Inhibition | Human (in vitro) | >10 |[19] | | Compound 23 | COX-2 Inhibition | Human (in vitro) | >10 |[19] |

Experimental Protocols

a) Griess Assay for Nitric Oxide (NO) Production

This assay measures nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[13][15] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[13]

Protocol:

  • Cell Culture and Treatment: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.[13][15] Pre-treat the cells with non-toxic concentrations of the indazole compounds for 1 hour.

  • Inflammation Induction: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[13][15]

  • Sample Collection: Collect the cell culture supernatant.[13]

  • Griess Reaction: Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Reading: After a short incubation at room temperature, measure the absorbance at 540-550 nm.[15]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.[15]

b) ELISA for Pro-inflammatory Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants.[13][15]

Protocol:

  • Cell Treatment: Seed RAW 264.7 cells in a 24-well plate, pre-treat with indazole compounds, and stimulate with LPS as described for the Griess assay.[13]

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA using a commercially available kit according to the manufacturer's instructions.[13] This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate to produce a colorimetric signal.

  • Measurement and Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.[13]

Mandatory Visualizations

anti_inflammatory_workflow cluster_workflow In Vitro Anti-inflammatory Screening Workflow start Indazole Compounds cytotoxicity Cytotoxicity Assay (MTT on RAW 264.7 cells) start->cytotoxicity lps_stimulation LPS Stimulation of RAW 264.7 Macrophages cytotoxicity->lps_stimulation Non-toxic Concentrations supernatant Collect Culture Supernatant lps_stimulation->supernatant griess_assay Griess Assay (Measure NO₂⁻) supernatant->griess_assay elisa_assay ELISA (Measure TNF-α, IL-6) supernatant->elisa_assay result_no Inhibition of NO Production griess_assay->result_no result_cytokine Inhibition of Cytokine Release elisa_assay->result_cytokine lps_pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 signaling Signaling Cascade (e.g., MyD88) tlr4->signaling nfkb NF-κB Activation signaling->nfkb mapk MAPK Activation (e.g., p38, JNK) signaling->mapk inos iNOS Expression nfkb->inos cox2 COX-2 Expression nfkb->cox2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines mapk->inos mapk->cox2 mapk->cytokines compound Indazole Compound compound->nfkb Inhibits compound->mapk Inhibits compound->cox2 Inhibits antimicrobial_workflow start Novel Indazole Compounds qualitative Qualitative Screening (Primary) start->qualitative disk_diffusion Disk Diffusion Test qualitative->disk_diffusion quantitative Quantitative Screening (Secondary) mic_determination MIC Determination (Broth Microdilution) quantitative->mic_determination result_qual Measure Zone of Inhibition disk_diffusion->result_qual result_quan Determine MIC Value mic_determination->result_quan result_qual->quantitative Active Compounds

References

Methodological & Application

Application Note: Synthesis of 6-iodo-1H-indazole via Copper-Catalyzed Halogen Exchange

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Iodo-1H-indazole is a crucial building block in medicinal chemistry and drug development, notably serving as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Axitinib.[1] The conversion of the more readily available 6-bromoindazole to this compound is a pivotal transformation. This application note details a robust and efficient protocol for this synthesis via a copper-catalyzed Finkelstein reaction, also known as a halogen exchange reaction. This method offers significant advantages over traditional approaches, which often suffer from harsh reaction conditions, poor yields, and incomplete conversions.[2][3] The described protocol utilizes a copper(I) iodide catalyst in conjunction with a diamine ligand to facilitate the transformation under relatively mild conditions.

Reaction Principle

The synthesis of this compound from 6-bromoindazole is achieved through an aromatic Finkelstein reaction.[4] This reaction involves the exchange of a bromine atom for an iodine atom on the indazole ring. The process is catalyzed by a copper(I) species, with its efficacy significantly enhanced by the presence of a chelating diamine ligand, such as N,N'-dimethylethylenediamine.[2][3][5][6][7] The reaction is driven to completion by the use of an iodide salt, typically potassium iodide or sodium iodide, in a suitable solvent like 1,4-dioxane.[1][3]

Experimental Data

The following table summarizes the typical quantitative data for the synthesis of this compound from 6-bromoindazole based on established protocols.[1]

ParameterValue
Starting Material6-bromoindazole
ProductThis compound
CatalystCopper(I) iodide (CuI)
LigandN,N'-dimethylethylenediamine
Iodine SourcePotassium Iodide (KI)
Solvent1,4-Dioxane
Reaction TemperatureReflux
Reaction Time48 hours
Yield85%

Experimental Protocol

This protocol is adapted from a reported synthesis of this compound.[1]

Materials and Reagents:

  • 6-bromoindazole

  • Potassium iodide (KI)

  • Copper(I) iodide (CuI)

  • N,N'-dimethylethylenediamine

  • Tetrabutylammonium iodide

  • 1,4-Dioxane

  • Ethyl acetate

  • 13% Ammonia solution

  • Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 6-bromoindazole (5.0 g) and potassium iodide (13.38 g).

  • Add 1,4-dioxane (50 mL) and tetrabutylammonium iodide (0.2 g) to the flask.

  • To this mixture, add copper(I) iodide (0.51 g) and N,N'-dimethylethylenediamine (0.47 g).

  • Reaction: Heat the mixture to reflux and maintain the reflux for 48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture and wash the filter cake with 1,4-dioxane three times.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the ethyl acetate solution with a 13% ammonia solution.

    • Separate the organic phase and concentrate it under reduced pressure.

  • Purification: Recrystallize the crude product from acetonitrile to obtain pure this compound.

Characterization Data:

  • High-Resolution Mass Spectrometry (ESI+): C7H5IN2+, 243.9505.[1]

Visualizations

Below are diagrams illustrating the experimental workflow and the chemical reaction for the synthesis of this compound.

G reagents Combine 6-bromoindazole, KI, CuI, N,N'-dimethylethylenediamine, and 1,4-dioxane reflux Reflux for 48 hours reagents->reflux cool Cool to room temperature reflux->cool filter Filter the reaction mixture cool->filter concentrate1 Concentrate the filtrate filter->concentrate1 dissolve Dissolve residue in ethyl acetate concentrate1->dissolve wash Wash with 13% ammonia solution dissolve->wash separate Separate organic phase wash->separate concentrate2 Concentrate the organic phase separate->concentrate2 recrystallize Recrystallize from acetonitrile concentrate2->recrystallize product Obtain pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

G sub 6-bromoindazole prod This compound sub->prod KI, CuI, N,N'-dimethylethylenediamine 1,4-dioxane, Reflux

References

Application Notes and Protocols for the Copper-Catalyzed Synthesis of 6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-iodo-1H-indazole, a key intermediate in the preparation of various pharmaceutically active compounds. The described method utilizes a copper-catalyzed iodination reaction of 6-bromo-1H-indazole, offering a practical and efficient route to the desired product.

Introduction

This compound is a crucial building block in medicinal chemistry, notably in the synthesis of kinase inhibitors like Axitinib, which is used in the treatment of advanced kidney cancer.[1] The introduction of an iodine atom at the 6-position of the indazole ring allows for further functionalization through various cross-coupling reactions. Copper-catalyzed methods for the synthesis of indazole derivatives are attractive due to the low cost and high abundance of copper compared to other transition metals like palladium.[2] The protocol detailed below is based on a copper(I)-catalyzed Finkelstein-type reaction, where 6-bromo-1H-indazole is converted to this compound using potassium iodide.

Reaction Principle

The core of this synthetic method is a copper(I)-catalyzed halogen exchange reaction. A copper(I) salt, such as cuprous iodide (CuI) or cuprous trifluoromethanesulfonate, is used as the catalyst. The reaction is facilitated by a ligand, N,N-dimethylethylenediamine, which coordinates to the copper center and enhances its catalytic activity. A phase-transfer catalyst, tetrabutylammonium iodide, may also be employed to improve the solubility and reactivity of the iodide salt in the organic solvent, 1,4-dioxane. The reaction proceeds by heating the mixture to reflux.

Data Presentation

The following table summarizes the reaction conditions and corresponding yields for the copper-catalyzed synthesis of this compound, based on reported examples.[3]

Parameter Example 1 Example 2 Example 3
Starting Material 6-bromo-1H-indazole6-bromo-1H-indazole6-bromo-1H-indazole
Copper Catalyst Cuprous Iodide (CuI)Cuprous Iodide (CuI)Cuprous trifluoromethanesulfonate
Catalyst Loading (equiv.) 0.20.30.1
Ligand N,N-dimethylethylenediamineN,N-dimethylethylenediamineN,N-dimethylethylenediamine
Iodide Source Potassium Iodide (KI)Potassium Iodide (KI)Potassium Iodide (KI)
Phase Transfer Catalyst Tetrabutylammonium iodideTetrabutylammonium iodideTetrabutylammonium iodide
Solvent 1,4-Dioxane1,4-Dioxane1,4-Dioxane
Temperature RefluxRefluxReflux
Reaction Time (h) 485446
Yield (%) 85.084.2Not specified

Experimental Protocols

This section provides a detailed methodology for the copper-catalyzed synthesis of this compound.

Materials and Reagents
  • 6-bromo-1H-indazole

  • Potassium iodide (KI)

  • Cuprous iodide (CuI)

  • N,N-dimethylethylenediamine

  • Tetrabutylammonium iodide

  • 1,4-Dioxane

  • Ethyl acetate

  • Ammonia solution (e.g., 13% or 20%)

  • Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Reaction Setup and Procedure
  • To a round-bottom flask, add 6-bromo-1H-indazole (e.g., 5.0 g), potassium iodide (e.g., 13.38 g), and 1,4-dioxane (e.g., 50 mL).[1][4]

  • Add tetrabutylammonium iodide (e.g., 0.2 g).[1][4]

  • To this mixture, add cuprous iodide (e.g., 0.51 g, 0.2 equiv.) and N,N-dimethylethylenediamine (e.g., 0.47 g, 0.2 equiv.).[1][4]

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux and maintain the reflux for 48 hours.[1][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Workup and Purification
  • After the reaction is complete, allow the mixture to cool to room temperature.[1][4]

  • Filter the reaction mixture and wash the filter cake three times with 1,4-dioxane.[1][4]

  • Combine the filtrates and concentrate under reduced pressure.[1][4]

  • Dissolve the resulting residue in ethyl acetate.[1]

  • Wash the ethyl acetate layer with an ammonia solution (e.g., 13% or 20%).[1][3]

  • Separate the organic phase and concentrate it under reduced pressure.[1][4]

  • Recrystallize the crude product from acetonitrile to obtain pure this compound.[1][3] The final product can be characterized by techniques such as high-resolution mass spectrometry.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction Setup cluster_workup Workup and Purification A Combine 6-bromo-1H-indazole, KI, and 1,4-dioxane B Add tetrabutylammonium iodide A->B C Add CuI and N,N-dimethylethylenediamine B->C D Heat to reflux for 48h C->D E Cool to room temperature and filter D->E Reaction Completion F Concentrate the filtrate E->F G Dissolve in ethyl acetate and wash with ammonia solution F->G H Concentrate the organic phase G->H I Recrystallize from acetonitrile H->I J Obtain pure this compound I->J

Caption: A flowchart of the synthesis and purification of this compound.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed iodination of 6-bromo-1H-indazole.

catalytic_cycle Proposed Catalytic Cycle CuI_L Cu(I)I-Ligand Complex Ox_Add Oxidative Addition CuI_L->Ox_Add Reacts with CuIII_complex Cu(III) Intermediate Ox_Add->CuIII_complex Red_Elim Reductive Elimination CuIII_complex->Red_Elim Reacts with I- from KI Red_Elim->CuI_L Regenerates Indazole_I This compound Red_Elim->Indazole_I Forms KBr KBr Red_Elim->KBr Byproduct Indazole_Br 6-bromo-1H-indazole Indazole_Br->Ox_Add KI KI KI->CuIII_complex

Caption: A plausible catalytic cycle for the copper-catalyzed iodination reaction.

References

Scale-Up Synthesis of 6-Iodo-1H-Indazole for Pharmaceutical Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 6-iodo-1H-indazole, a key starting material in the manufacturing of various pharmaceutical compounds. The protocols are designed to be robust and scalable, with a focus on yield, purity, and safety considerations essential for pharmaceutical applications.

Introduction

This compound is a critical building block in medicinal chemistry, notably in the synthesis of kinase inhibitors for oncology. Its purity and consistent supply are paramount for the successful development and manufacturing of active pharmaceutical ingredients (APIs). This document outlines two primary, scalable synthetic routes for its preparation: a copper-catalyzed iodination of 6-bromo-1H-indazole and a Sandmeyer reaction from 6-amino-1H-indazole.

Synthetic Strategies and Protocols

Two viable and scalable synthetic routes for the preparation of this compound are presented below. Each method offers distinct advantages and challenges in a scale-up scenario.

Method 1: Copper-Catalyzed Iodination of 6-Bromo-1H-Indazole

This method involves the direct conversion of the more readily available 6-bromo-1H-indazole to the desired iodo-derivative through a copper-catalyzed Finkelstein-type reaction. This approach is often favored for its relatively mild conditions and good yields.

Diagram of Synthetic Workflow: Copper-Catalyzed Iodination

A 6-Bromo-1H-indazole F Reaction Mixture A->F B Potassium Iodide (KI) B->F C Copper(I) Catalyst (e.g., CuI, CuOTf) C->F D Ligand (e.g., N,N'-Dimethylethylenediamine) D->F E Solvent (e.g., 1,4-Dioxane) E->F G Heating under Inert Atmosphere (Reflux) F->G H Work-up and Filtration G->H I Purification (Recrystallization) H->I J This compound I->J

Caption: Workflow for the copper-catalyzed synthesis of this compound.

Experimental Protocol: Copper-Catalyzed Iodination (Kilogram Scale)

  • Reactor Setup: Charge a suitable glass-lined reactor with 6-bromo-1H-indazole (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add potassium iodide (2.5 - 3.0 eq), copper(I) iodide (0.05 - 0.1 eq), and N,N'-dimethylethylenediamine (0.1 - 0.2 eq).

  • Solvent Addition: Add 1,4-dioxane (10 L/kg of starting material).

  • Reaction: Heat the mixture to reflux (approximately 101-102°C) and maintain for 24-48 hours. Monitor the reaction progress by HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solids and wash the filter cake with 1,4-dioxane.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonia to remove copper salts, followed by a brine wash.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness. Recrystallize the crude product from a suitable solvent system (e.g., acetonitrile) to afford pure this compound.

In-Process Controls:

  • Reaction Completion: Monitor by HPLC for the disappearance of 6-bromo-1H-indazole.

  • Copper Removal: Visually inspect the organic layer for the absence of a blue or green color after the ammonia wash.

Method 2: Sandmeyer Reaction of 6-Amino-1H-Indazole

This classic transformation proceeds via the diazotization of 6-amino-1H-indazole, followed by the introduction of iodine using potassium iodide. While this method can be high-yielding, careful temperature control and handling of the diazonium salt intermediate are critical for safety and success on a large scale.

Diagram of Synthetic Workflow: Sandmeyer Reaction

A 6-Amino-1H-indazole D Diazotization (0-5 °C) A->D B Acid (e.g., HCl, H2SO4) B->D C Sodium Nitrite (NaNO2) C->D E Diazonium Salt Intermediate D->E G Iodination E->G F Potassium Iodide (KI) Solution F->G H Work-up and Neutralization G->H I Purification (Recrystallization/Chromatography) H->I J This compound I->J

Caption: Workflow for the Sandmeyer synthesis of this compound.

Experimental Protocol: Sandmeyer Reaction (Kilogram Scale)

  • Diazotization: Suspend 6-amino-1H-indazole (1.0 eq) in an aqueous solution of a strong acid (e.g., 48% HBr or concentrated HCl) in a reactor cooled to 0-5°C.

  • Nitrite Addition: Slowly add an aqueous solution of sodium nitrite (1.1 - 1.2 eq) dropwise, maintaining the internal temperature below 5°C. Stir for 30-60 minutes at this temperature.

  • Iodination: In a separate reactor, prepare a solution of potassium iodide (1.5 - 2.0 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution, controlling the rate of addition to manage gas evolution and maintain the temperature below 10°C.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by adding a solution of sodium thiosulfate to reduce any excess iodine. Adjust the pH to neutral or slightly basic with an appropriate base (e.g., sodium hydroxide).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Safety Considerations for Scale-Up:

  • Diazonium Salt Stability: Diazonium salts can be explosive when isolated or at elevated temperatures. Strict temperature control is crucial.

  • Gas Evolution: The decomposition of the diazonium salt releases nitrogen gas. The reaction should be conducted in a well-ventilated area with appropriate pressure relief systems.

Data Presentation: Comparison of Synthetic Routes

ParameterMethod 1: Copper-Catalyzed IodinationMethod 2: Sandmeyer Reaction
Starting Material 6-Bromo-1H-indazole6-Amino-1H-indazole
Key Reagents KI, Cu(I) salt, LigandNaNO₂, KI, Strong Acid
Typical Yield 75-90%70-85%
Purity (Post-Recrystallization) >99%>99%
Scale-Up Advantages Milder reaction conditions, avoids diazonium saltsPotentially cheaper starting material
Scale-Up Challenges Catalyst cost and removal, long reaction timesHandling of potentially explosive intermediates, strict temperature control

Analytical Methods for Quality Control

Consistent quality of this compound is critical for its use in pharmaceutical manufacturing. The following analytical methods are recommended for release testing.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Acceptance Criteria: Purity ≥ 99.5%, individual impurities ≤ 0.10%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • ¹H and ¹³C NMR spectra should be recorded to confirm the identity and structure of the final product. The spectra should be consistent with the structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Verification

  • Mass spectrometry should be used to confirm the molecular weight of the compound. The observed mass should correspond to the calculated mass of C₇H₅IN₂.

Conclusion

Both the copper-catalyzed iodination and the Sandmeyer reaction are effective methods for the scale-up synthesis of this compound. The choice of method will depend on factors such as the cost and availability of starting materials, equipment capabilities, and safety infrastructure. The copper-catalyzed route offers a milder and potentially safer alternative for large-scale production, while the Sandmeyer reaction can be a cost-effective option if the necessary safety precautions are rigorously implemented. For pharmaceutical use, stringent in-process controls and final product testing are mandatory to ensure the high purity and quality required for API synthesis.

Application Notes: 6-iodo-1H-indazole as a Key Intermediate in the Synthesis of Axitinib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Axitinib, marketed under the trade name Inlyta®, is a potent and selective second-generation tyrosine kinase inhibitor (TKI) developed by Pfizer.[1][2] It is primarily used for the treatment of advanced renal cell carcinoma (RCC), particularly after the failure of one prior systemic therapy.[3][4] Axitinib functions by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which are crucial mediators of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[1][5] The chemical synthesis of this indazole-derived molecule involves several key steps, with 6-iodo-1H-indazole serving as a critical starting material or key intermediate.[6][7] These application notes provide a detailed overview of the synthetic pathway starting from this compound, experimental protocols, and the biochemical context of Axitinib's mechanism of action.

Mechanism of Action: Axitinib's Role in VEGFR Signaling

Axitinib exerts its therapeutic effect by targeting the ATP-binding site within the intracellular domain of VEGFRs.[5][8] This competitive inhibition prevents receptor autophosphorylation and blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[3][5] The primary pathway affected is the RAS/RAF/MEK/ERK (MAPK) pathway, a critical regulator of cell growth and division.[5] By disrupting these signals, Axitinib effectively cuts off the tumor's blood supply, leading to growth delay, regression, and inhibition of metastasis.[5][9]

VEGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space cluster_downstream VEGFR VEGFR RAS RAS VEGFR->RAS Activation VEGF VEGF Ligand VEGF->VEGFR Binding & Dimerization ATP ATP ATP->VEGFR Phosphorylation Axitinib Axitinib Axitinib->VEGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Tumor Growth, Metastasis) ERK->Angiogenesis

Caption: Axitinib inhibits the VEGFR signaling pathway.

Synthesis of Axitinib from this compound

The synthesis of Axitinib from this compound is a multi-step process that typically involves a C-S coupling reaction, followed by iodination at the 3-position of the indazole ring, and culminating in a Heck coupling reaction. This compound is a crucial intermediate that forms the core scaffold of the final drug molecule.[6][10]

Axitinib_Synthesis_Workflow start This compound intermediate1 2-((1H-indazol-6-yl)thio)- N-methylbenzamide start->intermediate1 C-S Coupling reagent1 2-Mercapto-N- methylbenzamide reagent1->intermediate1 intermediate2 2-((3-iodo-1H-indazol-6-yl)thio)- N-methylbenzamide intermediate1->intermediate2 Iodination reagent2 Iodine reagent2->intermediate2 final_product Axitinib intermediate2->final_product Heck Coupling reagent3 2-Vinylpyridine reagent3->final_product

Caption: General workflow for the synthesis of Axitinib.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and its subsequent conversion to Axitinib.

Protocol 1: Synthesis of this compound from 6-Bromo-1H-indazole

This protocol describes the synthesis of the key intermediate, this compound, via a copper-catalyzed halogen exchange reaction.[6][10]

Materials:

  • 6-Bromo-1H-indazole

  • Potassium iodide (KI)

  • 1,4-Dioxane

  • Tetrabutylammonium iodide (TBAI)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Ethyl acetate

  • 13% Ammonia solution

  • Acetonitrile

Procedure:

  • In a suitable reactor, charge 6-bromo-1H-indazole (5.0 g), potassium iodide (13.38 g), and 1,4-dioxane (50 mL).[6][10]

  • Add tetrabutylammonium iodide (0.2 g), copper(I) iodide (0.51 g), and N,N'-dimethylethylenediamine (0.47 g).[10]

  • Heat the mixture to reflux and maintain for 48 hours.[6][10]

  • After the reaction is complete, cool the mixture to room temperature and filter.[6]

  • Wash the filter cake three times with 1,4-dioxane.[6]

  • Combine the filtrates and concentrate under reduced pressure.[6]

  • Dissolve the resulting concentrate in ethyl acetate and wash with a 13% ammonia solution.[6]

  • Separate the organic phase, concentrate it, and recrystallize the resulting solid from acetonitrile to obtain this compound.[6]

Protocol 2: Synthesis of 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

This procedure describes a one-pot reaction starting from this compound to yield the key iodinated thioether intermediate.[11]

Materials:

  • This compound

  • Potassium carbonate

  • 1-Methyl-2-pyrrolidone (NMP)

  • 2-Mercapto-N-methylbenzamide

  • Iodine

  • Acetonitrile

  • Ascorbic acid

  • Water, Acetone

Procedure:

  • In a reactor under a nitrogen atmosphere, prepare a solution of potassium carbonate (4.6 kg) in 1-methyl-2-pyrrolidone (12 kg) and add this compound (3.0 kg). Heat the mixture to 80°C.[11]

  • In a separate vessel, dissolve 2-mercapto-N-methylbenzamide (3.5 kg) in 1-methyl-2-pyrrolidone (1.75 kg) and heat to 60°C.[11]

  • Add the solution from step 2 to the reactor from step 1 at 80°C over 15 minutes.[11]

  • Stir the reaction mixture at 105°C for 90 minutes.[11]

  • Add a solution of iodine (8.2 kg) in 1-methyl-2-pyrrolidone (2.8 kg) to the reaction mixture.[11]

  • Stir the mixture at 105°C for an additional 120 minutes.[11]

  • Cool the reaction to 80°C and add acetonitrile (10.7 kg).[11]

  • Slowly add a solution of ascorbic acid (5 kg) in water (24 kg) over 120 minutes at 80°C to quench the reaction.[11]

  • Cool the mixture to 0-5°C over 4 hours and filter the resulting solid.[11]

  • Purify the solid by slurrying in a mixture of acetone (20 kg) and water (10 kg) at 55-60°C, followed by cooling, filtration, and drying to yield 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide.[11]

Protocol 3: Synthesis of Axitinib

This final step involves a Heck coupling reaction between the 3-iodo-indazole intermediate and 2-vinylpyridine.[11]

Materials:

  • 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

  • 1-Methyl-2-pyrrolidone (NMP)

  • N,N-Dicyclohexylmethylamine

  • Acetic anhydride

  • 2-Vinylpyridine

  • Tetrahydrofuran (THF)

  • Celite

Procedure:

  • In a reactor under a nitrogen atmosphere, charge 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (2.2 kg), 1-methyl-2-pyrrolidone (6.6 kg), N,N-dicyclohexylmethylamine (2.17 kg), and acetic anhydride (1.1 kg).[11]

  • Heat the mixture to 120°C and add 2-vinylpyridine (3.4 kg).[11]

  • Stir the reaction mixture at a temperature between 110-125°C for 3.5 hours.[11]

  • Cool the mixture to 65°C and add tetrahydrofuran (5.2 kg) and Celite (0.1 kg).[11]

  • Stir at 50°C for 30 minutes and then filter to remove solids. The filtrate contains Axitinib, which can be further purified by standard crystallization methods.[11]

Data Presentation

The following tables summarize the quantitative data associated with the key synthetic steps.

Table 1: Summary of Data for the Synthesis of this compound

Parameter Value Reference
Starting Material 6-Bromo-1H-indazole [6]
Key Reagents KI, CuI, DMEDA [10]
Solvent 1,4-Dioxane [6]
Reaction Time 48 hours [6]
Reaction Temperature Reflux [6]
Yield 85% [6]

| Analytical Method | High-Resolution Mass Spectrometry |[6] |

Table 2: Summary of Data for Axitinib Synthesis Steps

Reaction Step Starting Material Key Reagents Yield Purity (HPLC) Reference
C-S Coupling This compound 2-Mercapto-N-methylbenzamide, CuI 72.41%* 98.18%* [9][12]
Iodination 2-((1H-indazol-6-yl)thio)-N-methylbenzamide Iodine 65%** 99%** [11]
Heck Coupling 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide 2-Vinylpyridine - >99.5%*** [9]

*Data for the synthesis of 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.[9][12] **Data for the one-pot synthesis of 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide.[11] ***Purity of final Axitinib product after purification.[9]

This compound is a fundamentally important intermediate in the efficient synthesis of Axitinib. The protocols outlined demonstrate a viable and scalable pathway for its production and subsequent conversion. The described methods, including a copper-catalyzed C-S coupling and a final Heck coupling, provide robust routes to obtaining high-purity Axitinib. A thorough understanding of these synthetic steps and the underlying mechanism of action is crucial for researchers and professionals involved in the development and manufacturing of this targeted cancer therapy.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Iodo-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory properties. The functionalization of the indazole ring system is a key strategy in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 6-aryl-1H-indazoles from 6-iodo-1H-indazole. These products are valuable building blocks in drug discovery and development.

This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of this compound with various arylboronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid) with a halide or triflate. The catalytic cycle, shown below, consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Mechanism pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-I pd0->pd_complex oxidative_addition Oxidative Addition intermediate Ar-Pd(II)L₂-R pd_complex->intermediate transmetalation Transmetalation boronic_acid R-B(OH)₂ + Base intermediate->pd0 product Ar-R intermediate->product reductive_elimination Reductive Elimination indazole This compound (Ar-I)

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Data Presentation

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF110880-90
33-Fluorophenylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001675-85
42-Thiopheneboronic acidPd(dppf)Cl₂ (5)Na₂CO₃DME801270-80
53-Pyridinylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)1001865-75

Note: Yields are indicative and may vary based on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, toluene, DME)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add this compound, arylboronic acid, and base to the reaction vessel. start->setup degas Degassing: - Add solvent and degas the mixture by bubbling with Ar or N₂ for 15-20 minutes. setup->degas catalyst Catalyst Addition: - Add the palladium catalyst under an inert atmosphere. degas->catalyst reaction Reaction: - Heat the mixture to the desired temperature with stirring. - Monitor progress by TLC or LC-MS. catalyst->reaction workup Work-up: - Cool the reaction mixture. - Dilute with water and extract with an organic solvent (e.g., ethyl acetate). reaction->workup purification Purification: - Dry the organic layer, concentrate, and purify by column chromatography. workup->purification characterization Characterization: - Analyze the product by NMR, MS, etc. purification->characterization end End characterization->end

Figure 2: General experimental workflow for the Suzuki coupling of this compound.
Step-by-Step Procedure

  • Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and HRMS).

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst; consider a different palladium source or ligand.
Ineffective baseSwitch to a stronger or more soluble base (e.g., Cs₂CO₃ or K₃PO₄).
Poor solvent choiceScreen different solvents (e.g., DMF, toluene) to improve solubility and reaction kinetics.
Byproduct Formation (e.g., homocoupling) Presence of oxygenEnsure thorough degassing of the reaction mixture and maintain a positive inert atmosphere.
Dehalogenation of Starting Material Reaction conditions too harshLower the reaction temperature or use a milder base.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-1H-indazoles from this compound. The choice of catalyst, base, and solvent is crucial for achieving high yields and purity. The provided protocol serves as a general guideline, and optimization of reaction conditions is recommended for each specific substrate combination to achieve the best results. The resulting 6-aryl-1H-indazole derivatives are valuable intermediates for the development of new therapeutic agents.

Application Notes and Protocols: Heck Coupling of 6-Iodo-1H-Indazole with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals.[1] The functionalization of the indazole core is therefore of significant interest to medicinal chemists for the development of new therapeutic agents. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that provides a versatile method for the alkenylation of aryl halides.[2] This document provides detailed application notes and protocols for the Heck coupling of 6-iodo-1H-indazole with various alkenes, a key transformation for the synthesis of diverse 6-alkenyl-1H-indazoles as intermediates for drug discovery and development.

The presence of an iodine atom at the C-6 position of the indazole ring makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of vinyl functionalities.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Heck coupling of this compound with various classes of alkenes. These conditions are based on established protocols for similar iodo-indazole derivatives and may require optimization for specific substrates.[1][2]

Alkene SubstrateCatalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acrylates
Methyl AcrylatePd(OAc)₂ (5 mol%)Na₂CO₃ (2 eq)DMF100-1104-1280-95
Ethyl AcrylatePd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)Et₃N (2 eq)Acetonitrile80-1006-1875-90
Styrenes
StyrenePd(OAc)₂ (5 mol%)Et₃N (2 eq)DMF110-12012-2470-85
4-MethoxystyrenePd(OAc)₂ (5 mol%), PPh₃ (10 mol%)K₂CO₃ (2 eq)DMA12012-2470-90
Vinyl Heterocycles
2-VinylpyridinePd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)DIPEA (2 eq)DMF10012-2460-85[1]
Other Alkenes
n-Butyl vinyl etherPd(OAc)₂ (3 mol%), dppp (6 mol%)Et₃N (3 eq)DMSO11512-2465-80

Yields are representative and can vary based on the specific substrate and reaction scale. N-protection of the indazole may be required for certain substrates to improve yields and prevent side reactions.[2]

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Heck Coupling of this compound with Methyl Acrylate

This protocol is adapted from a procedure for the coupling of a 3-iodo-indazole derivative with methyl acrylate.[2]

Materials:

  • This compound

  • Methyl Acrylate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Sodium Carbonate (Na₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography system

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Palladium(II) Acetate (0.05 mmol), and Sodium Carbonate (2.0 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Add anhydrous DMF (5 mL) followed by methyl acrylate (1.5 mmol) via syringe.

  • Place the sealed flask in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 4-12 hours, monitoring the reaction progress by TLC until the starting material is consumed.[2]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (40 mL) and water (40 mL).

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x30 mL).

  • Combine the organic layers, wash with brine (40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[2]

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate to afford the pure 6-(2-(methoxycarbonyl)vinyl)-1H-indazole.

Protocol 2: Heck Coupling of N-Protected this compound with 2-Vinylpyridine

For some substrates, particularly nitrogen-containing alkenes, N-protection of the indazole may be necessary to prevent side reactions and catalyst inhibition.[1] This protocol is based on a procedure for a 3-iodo-6-nitro-indazole derivative.[1]

Part A: N-Protection of this compound (Example with THP protection)

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 3,4-dihydro-2H-pyran (1.5 eq).

  • Add a catalytic amount of methanesulfonic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 6-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Part B: Heck Coupling

  • To a dry Schlenk flask, add 6-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq), Palladium(II) acetate (0.05 eq), and tri-o-tolylphosphine (0.1 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF, 2-vinylpyridine (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq) via syringe.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.[1]

  • Heat the reaction to 100 °C and stir for 12-24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 6-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. The THP protecting group can be removed under acidic conditions if required.

Visualizations

Heck_Reaction_Mechanism cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂-I Pd0->PdII_complex ArI This compound ArI->OxAdd OxAdd->PdII_complex Coordination Coordination Pi_complex π-Complex PdII_complex->Pi_complex Alkene Alkene (R-CH=CH₂) Alkene->Coordination Coordination->Pi_complex MigratoryInsertion Migratory Insertion Pi_complex->MigratoryInsertion Sigma_complex σ-Alkyl-Pd(II) Complex Pi_complex->Sigma_complex MigratoryInsertion->Sigma_complex BetaHydride β-Hydride Elimination Sigma_complex->BetaHydride Product_complex Product-Pd(II) Complex Sigma_complex->Product_complex BetaHydride->Product_complex Product 6-Alkenyl-1H-indazole Product_complex->Product Product Release ReductiveElimination Reductive Elimination Product_complex->ReductiveElimination Product_complex->ReductiveElimination Base Base Base->ReductiveElimination ReductiveElimination->Pd0 ReductiveElimination->Pd0

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Catalyst & Base - Inert Atmosphere start->setup reagents Add Solvent and Alkene setup->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Work-up: - Quench Reaction - Extraction reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End Product characterization->end

References

Application Notes and Protocols for the Sonogashira Coupling of 6-iodo-1H-indazole with Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the Sonogashira coupling of 6-iodo-1H-indazole with various terminal alkynes. The Sonogashira coupling is a robust and versatile palladium- and copper-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). This methodology is of significant interest in medicinal chemistry and drug development as the resulting 6-alkynyl-1H-indazole scaffolds are key structural motifs in a variety of biologically active compounds.

Introduction to the Sonogashira Coupling of this compound

The indazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The introduction of an alkynyl moiety at the 6-position of the indazole ring via the Sonogashira coupling provides a powerful tool for generating novel chemical entities with potential therapeutic applications. The resulting carbon-carbon triple bond can serve as a versatile handle for further chemical transformations or as a key pharmacophoric element interacting with biological targets.

The general reaction scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:

G cluster_0 Sonogashira Coupling Reaction This compound This compound Catalyst Pd Catalyst, Cu(I) co-catalyst, Base, Solvent This compound->Catalyst Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Catalyst Product 6-alkynyl-1H-indazole Catalyst->Product

Figure 1. General scheme for the Sonogashira coupling of this compound.

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reported conditions for the Sonogashira coupling of halo-indazoles with different terminal alkynes. While specific examples for this compound are limited in publicly available literature, the data for analogous substrates such as 6-bromo-3-iodo-1H-indazole provide valuable insights into effective catalytic systems.

Table 1: Sonogashira Coupling of 6-Bromo-3-iodo-1H-indazole with Terminal Alkynes

AlkynePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePd/C (5)CuI (10)Et3NEthanolRT1285[1]
Propargyl alcoholPd/C (5)CuI (10)Et3NEthanolRT1278[1]
1-HeptynePd/C (5)CuI (10)Et3NEthanolRT1282[1]

Note: The reactivity of aryl iodides is generally higher than that of aryl bromides in Sonogashira couplings, often allowing for milder reaction conditions and lower catalyst loadings.

Table 2: General Sonogashira Coupling Conditions for Aryl Iodides

Palladium CatalystLigandCopper(I) Co-catalystBaseSolventTemperature
PdCl2(PPh3)2PPh3CuIEt3N, i-Pr2NHDMF, THF, AcetonitrileRT - 100 °C
Pd(OAc)2PPh3, XantphosCuIK2CO3, Cs2CO3Dioxane, TolueneRT - 120 °C
Pd(PPh3)4PPh3CuIEt3NDMF, THFRT - 80 °C

Experimental Protocols

The following are detailed protocols for the Sonogashira coupling of an aryl iodide, which can be adapted for this compound. Optimization of the reaction conditions (e.g., catalyst, base, solvent, and temperature) may be necessary for specific alkyne substrates.

Protocol 1: General Procedure for Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes until the solids are dissolved.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-(phenylethynyl)-1H-indazole.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Alkyne

Materials:

  • This compound

  • Terminal Alkyne

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) followed by cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne (1.5 mmol, 1.5 equiv.) to the reaction mixture.

  • Heat the reaction to 100 °C and monitor its progress by TLC or LC-MS.

  • After the reaction is complete (typically 6-18 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 6-alkynyl-1H-indazole product.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Pd catalyst, and CuI in a dry flask under N2 B Add anhydrous solvent and base A->B C Add terminal alkyne B->C D Heat and stir the reaction mixture C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT and perform aqueous workup E->F G Extract with organic solvent F->G H Dry and concentrate the organic layer G->H I Purify by column chromatography H->I

Figure 2. A typical experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)Ln Pd_Aryl Aryl-Pd(II)-I Ln Pd0->Pd_Aryl Pd_Alkyne Aryl-Pd(II)-C≡C-R Ln Pd_Aryl->Pd_Alkyne Transmetalation Product 6-Alkynyl-1H-indazole Pd_Alkyne->Product Reductive Elimination Aryl_I This compound Aryl_I->Pd0 Oxidative Addition CuI CuI Cu_Alkyne Cu-C≡C-R CuI->Cu_Alkyne Cu_Alkyne->Pd_Aryl Alkyne R-C≡C-H Alkyne->CuI Base Base Base->Alkyne

Figure 3. The interconnected catalytic cycles of the Sonogashira coupling reaction.

These protocols and data serve as a foundational guide for researchers exploring the synthesis of novel 6-alkynyl-1H-indazole derivatives. The versatility of the Sonogashira coupling allows for the introduction of a wide array of alkyne-containing fragments, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 6-Iodo-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of numerous potent and selective kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows it to function as a competitive inhibitor at the kinase active site. The 6-iodo-1H-indazole derivative is a particularly valuable starting material, offering a reactive handle for the introduction of various substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This enables the exploration of the solvent-exposed regions of the ATP-binding pocket, facilitating the optimization of inhibitor potency and selectivity. These application notes provide a comprehensive guide to the synthesis and evaluation of novel kinase inhibitors derived from this compound, targeting key kinases such as VEGFR, PLK4, and FGFR, which are implicated in tumorigenesis and other diseases.

Data Presentation: Comparative Inhibitory Potency (IC₅₀)

The following table summarizes the in-vitro half-maximal inhibitory concentrations (IC₅₀) of representative indazole-based kinase inhibitors against their primary targets. Lower IC₅₀ values are indicative of higher potency.

Compound IDTarget KinaseIC₅₀ (nM)Cell-Based Assay IC₅₀ (µM)Target Cell Line(s)
W4VEGFR-2< 5Not ReportedNot Reported
W12VEGFR-2< 5Not ReportedNot Reported
W17VEGFR-2< 5Not ReportedNot Reported
W19VEGFR-2< 5Not ReportedNot Reported
W20VEGFR-2< 5Not ReportedNot Reported
AxitinibPLK46.5Not ReportedNot Reported
CFI-400437PLK40.6Not ReportedNot Reported
CFI-400945PLK42.8Not ReportedNot Reported
K22PLK40.11.3MCF-7
C05PLK4< 0.10.948, 0.979, 1.679IMR-32, MCF-7, H460
Compound 19FGFR1460Not ReportedNot Reported
Compound 19FGFR2140Not ReportedNot Reported
Compound 19FGFR32200Not ReportedNot Reported
Compound 10hFGFR1460.019NCI-H520
Compound 10hFGFR2410.059, 0.073SNU-16, KATO III
Compound 10hFGFR399Not ReportedNot Reported

Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-1H-indazoles via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[3]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Add the palladium catalyst (0.05 equiv.) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. For microwave-assisted reactions, irradiate at 120 °C for 40 minutes.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1H-indazole.

Protocol 2: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[5]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Target kinase (e.g., VEGFR-2, PLK4, FGFR1)

  • Specific substrate for the target kinase

  • Synthesized indazole inhibitor (test compound)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (DMSO).

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values using suitable software (e.g., GraphPad Prism).

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HUVEC)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized indazole inhibitor (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the test compounds).

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_screening Screening Workflow This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Crude Product Crude Product Suzuki Coupling->Crude Product Purification Purification Crude Product->Purification Novel Kinase Inhibitor Novel Kinase Inhibitor Purification->Novel Kinase Inhibitor Novel Kinase Inhibitor_Screen Novel Kinase Inhibitor Kinase Assay Kinase Assay Novel Kinase Inhibitor_Screen->Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Cell-Based Assay Cell-Based Assay IC50 Determination->Cell-Based Assay Cytotoxicity Assessment Cytotoxicity Assessment Cell-Based Assay->Cytotoxicity Assessment Lead Compound Lead Compound Cytotoxicity Assessment->Lead Compound

Caption: Experimental workflow for synthesis and screening of novel kinase inhibitors.

G cluster_VEGFR VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

G cluster_PLK4 PLK4 Signaling Pathway PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Aberrant_Dup Aberrant Duplication PLK4->Aberrant_Dup Overexpression Aneuploidy Aneuploidy Centriole_Dup->Aneuploidy Uncontrolled Aberrant_Dup->Aneuploidy Cell_Death Cell Death Inhibitor This compound Derivative Inhibitor->PLK4 Inhibitor->Cell_Death Induces

Caption: Simplified PLK4 signaling pathway and the effect of inhibition.

References

Application of Indazole Derivatives in Agricultural Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indazole-containing compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry for their diverse biological activities.[1] While 6-iodo-1H-indazole is primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals, its structural scaffold and derivatives have shown promise in the field of agricultural chemistry.[2][3] Research into indazole derivatives has revealed their potential as herbicides and plant growth inhibitors, offering novel modes of action and chemical diversity for the development of new crop protection agents.[4][5]

This document provides detailed application notes and protocols based on published research into the agricultural applications of indazole derivatives, specifically focusing on their herbicidal properties. Due to a lack of specific data on the direct application of this compound as an agrochemical, the following information pertains to structurally related indazole compounds that have been evaluated for their agricultural potential.

Herbicidal Activity of 6-Indazolyl-2-Picolinic Acid Derivatives

A study on novel 6-indazolyl-2-picolinic acids has demonstrated their potent herbicidal activity. These compounds were designed through scaffold hopping and have shown significant inhibitory effects on the root growth of various weeds, as well as post-emergence herbicidal efficacy.[5]

Quantitative Data: Root Growth Inhibition

The inhibitory effects of 6-indazolyl-2-picolinic acid derivatives on the root growth of several weed species were evaluated and compared with the commercial herbicide Picloram. The data is summarized in the table below.

CompoundConcentration (µM/L)Brassica napus (% Inhibition)Abutilon theophrasti (% Inhibition)Amaranthus retroflexus (% Inhibition)Chenopodium album (% Inhibition)Echinochloa crusgalli (% Inhibition)
5a 108590758060
Picloram 107075858855
Quantitative Data: Post-Emergence Herbicidal Activity

The post-emergence herbicidal effects of the synthesized compounds were tested against various weeds at a concentration of 250 g/ha.

CompoundTarget WeedHerbicidal Effect (%)
5a Amaranthus retroflexus100
5a Chenopodium album100
7Cc Amaranthus retroflexus95
7Cc Chenopodium album98

Experimental Protocols

Protocol 1: Evaluation of Root Growth Inhibition

This protocol details the methodology for assessing the inhibitory effect of test compounds on the root growth of various weed species in a controlled laboratory setting.[5]

Materials:

  • Test compounds (e.g., 6-indazolyl-2-picolinic acid derivatives)

  • Commercial herbicide standard (e.g., Picloram)

  • Solvent (e.g., DMSO)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Seeds of target weed species (Brassica napus, Abutilon theophrasti, Amaranthus retroflexus, Chenopodium album, Echinochloa crusgalli)

  • Growth chamber with controlled temperature (25 ± 1 °C) and light conditions

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of the test compounds and the standard herbicide in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions to achieve the final desired concentrations (e.g., 10 µM/L) in distilled water. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects plant growth.

  • Seed Germination and Treatment:

    • Place a sheet of filter paper in each Petri dish.

    • Add 5 mL of the respective test solution or control (distilled water with the same solvent concentration) to each Petri dish.

    • Place 10-15 seeds of a single weed species onto the moistened filter paper in each dish.

    • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubation:

    • Place the Petri dishes in a growth chamber at a constant temperature of 25 ± 1 °C under a 12h/12h light/dark cycle.

  • Data Collection and Analysis:

    • After 3-5 days of incubation (depending on the weed species), measure the root length of each seedling.

    • Calculate the average root length for each treatment.

    • Determine the percentage of root growth inhibition using the following formula: Inhibition (%) = [(Average root length of control - Average root length of treatment) / Average root length of control] x 100

    • Perform statistical analysis to determine the significance of the observed differences.

G cluster_prep Preparation cluster_exp Experiment Setup cluster_inc Incubation cluster_data Data Analysis Stock Prepare Stock Solutions Dilutions Prepare Working Dilutions Stock->Dilutions AddSol Add Test Solutions Dilutions->AddSol Petri Prepare Petri Dishes with Filter Paper Petri->AddSol AddSeeds Place Seeds AddSol->AddSeeds Incubate Incubate in Growth Chamber AddSeeds->Incubate Measure Measure Root Length Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

Workflow for Root Growth Inhibition Assay.
Protocol 2: Post-Emergence Herbicidal Activity Assay

This protocol describes the methodology for evaluating the herbicidal effect of test compounds on young weed seedlings.[5]

Materials:

  • Test compounds

  • Wetting agent (e.g., Tween-20)

  • Acetone

  • Pots with a suitable soil mix

  • Seeds of target weed species

  • Greenhouse with controlled temperature and humidity

  • Spray applicator

Procedure:

  • Plant Cultivation:

    • Sow seeds of the target weed species in pots containing the soil mix.

    • Grow the plants in a greenhouse under controlled conditions (e.g., 25-30°C, 60-70% relative humidity, natural light supplemented with artificial light to ensure a 14h photoperiod).

    • Allow the weeds to grow to the 2-3 leaf stage.

  • Preparation of Spray Solution:

    • Dissolve the test compounds in a minimal amount of acetone.

    • Add distilled water containing a wetting agent (e.g., 0.1% Tween-20) to achieve the desired final concentration (e.g., corresponding to an application rate of 250 g/ha).

  • Application of Treatment:

    • Spray the foliage of the weed seedlings uniformly with the prepared test solutions using a spray applicator.

    • Include a control group that is sprayed with the solvent and wetting agent solution only.

  • Observation and Assessment:

    • Return the treated plants to the greenhouse.

    • Visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).

    • Score the herbicidal effect on a scale of 0% (no effect) to 100% (complete plant death).

G start Sow Weed Seeds grow Grow to 2-3 Leaf Stage start->grow spray Apply Treatment grow->spray prep_spray Prepare Spray Solution prep_spray->spray observe Observe and Assess Herbicidal Effect spray->observe end Record Data observe->end

Workflow for Post-Emergence Herbicidal Assay.

Plant Growth Inhibition by 3-Aryl-1H-Indazoles

Research has also indicated that 3-aryl-1H-indazole derivatives can act as plant growth inhibitors. A study demonstrated that these compounds inhibit the root and shoot growth of both wheat and sorghum, particularly at higher concentrations (100 ppm).[4] This suggests a broader potential for indazole derivatives in regulating plant development.

Logical Relationship: Concentration and Inhibitory Effect

The relationship between the concentration of 3-aryl-1H-indazoles and their inhibitory effect on plant growth can be visualized as follows:

G High_Conc High Concentration (e.g., 100 ppm) High_Inhibition Significant Growth Inhibition High_Conc->High_Inhibition leads to Low_Conc Low Concentration Low_Inhibition Less Prominent Inhibition Low_Conc->Low_Inhibition leads to

Concentration-dependent inhibition by 3-aryl-1H-indazoles.

While the direct application of this compound in agricultural chemistry is not extensively documented, the broader class of indazole derivatives represents a promising area of research for the development of new herbicides and plant growth regulators. The provided protocols offer a foundation for screening and evaluating the efficacy of novel indazole-based compounds. Further research, including quantitative structure-activity relationship (QSAR) studies, could lead to the optimization of the indazole scaffold to develop highly effective and selective agrochemicals.[6]

References

Application of 6-iodo-1H-indazole in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-iodo-1H-indazole is a versatile heterocyclic building block primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals, most notably the kinase inhibitor Axitinib.[1] However, its utility extends beyond medicinal chemistry into the realm of material science. The indazole core, a bicyclic aromatic system, possesses inherent electronic properties that make it an attractive scaffold for the development of novel organic functional materials. The presence of a reactive iodine atom at the 6-position provides a strategic handle for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of a diverse array of derivatives with tailored optoelectronic properties.

This document outlines the potential applications of this compound in material science, with a particular focus on its use as a precursor for materials in Organic Light-Emitting Diodes (OLEDs). While specific data on materials derived directly from this compound is limited in publicly available literature, this note extrapolates its potential based on the known reactivity of the molecule and the performance of analogous indazole-containing materials.

Key Properties and Advantages

The utility of this compound in material science stems from several key features:

  • Tunable Electronic Properties: The indazole ring system is electron-rich and its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be modulated by the introduction of various substituents.

  • Reactive Handle for Functionalization: The iodine atom at the 6-position is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the straightforward introduction of a wide range of functional groups to tailor the material's properties.

  • Thermal Stability: The rigid, aromatic structure of the indazole core can contribute to the thermal stability of the resulting materials, a critical factor for the longevity of electronic devices.

Application in Organic Light-Emitting Diodes (OLEDs)

This compound can serve as a foundational building block for the synthesis of host and emitter materials for OLEDs. By coupling different aromatic or heteroaromatic moieties to the indazole core, it is possible to create molecules with specific charge transport and emissive properties.

Proposed Synthetic Workflow for Functional Materials

The following workflow illustrates the general strategy for synthesizing functional materials for OLEDs starting from this compound.

G cluster_0 Synthesis of Functional Materials start This compound reaction1 Suzuki Coupling (Arylboronic acid, Pd catalyst) start->reaction1 reaction2 Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst) start->reaction2 reaction3 Buchwald-Hartwig Amination (Amine, Pd catalyst) start->reaction3 product1 6-Aryl-1H-indazole (Host/Emitter Material) reaction1->product1 product2 6-Alkynyl-1H-indazole (Functional Material) reaction2->product2 product3 6-Amino-1H-indazole Derivative (Charge Transport Material) reaction3->product3

Caption: Synthetic pathways from this compound.

Experimental Protocols

Protocol 1: Synthesis of a 6-Aryl-1H-indazole Derivative (General Procedure)

This protocol describes a general Suzuki coupling reaction to synthesize a 6-aryl-1H-indazole, a potential candidate for an OLED host or emitter material.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-(diphenylamino)phenylboronic acid)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate, Sodium carbonate)

  • Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide)

  • Deionized water

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equiv.) in the chosen solvent.

  • Add the arylboronic acid (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).

  • Add deionized water (typically 10-20% of the organic solvent volume).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure 6-aryl-1H-indazole.

Protocol 2: Fabrication and Characterization of an OLED Device (General Procedure)

This protocol outlines the general steps for fabricating a multi-layer OLED device using a synthesized indazole derivative as the emissive or host layer.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Cleaning solvents: Deionized water, isopropanol, acetone

  • UV-Ozone cleaner or oxygen plasma asher

  • High-vacuum thermal evaporation system (< 10-6 Torr)

  • Organic materials:

    • Hole Injection Layer (HIL) material (e.g., HAT-CN)

    • Hole Transport Layer (HTL) material (e.g., TAPC, NPB)

    • Emissive Layer (EML) host and/or dopant (synthesized indazole derivative)

    • Electron Transport Layer (ETL) material (e.g., TPBi, Alq3)

    • Electron Injection Layer (EIL) material (e.g., LiF, Liq)

  • Metal for cathode (e.g., Aluminum)

  • Source measure unit (SMU)

  • Spectrometer (for electroluminescence spectrum)

  • Photodetector (for luminance measurement)

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially by sonicating in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the substrates with UV-Ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO.

  • Deposition of Organic Layers and Cathode:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers and the cathode without breaking the vacuum. A typical device structure is as follows:

      • ITO / HIL (e.g., 10 nm) / HTL (e.g., 40 nm) / EML (e.g., 20 nm, indazole derivative as host or emitter) / ETL (e.g., 30 nm) / EIL (e.g., 1 nm) / Al (e.g., 100 nm).

    • The deposition rates for organic materials are typically 0.1-0.2 nm/s, and for the metal cathode, 0.5-1 nm/s.

  • Encapsulation:

    • Immediately transfer the fabricated device to an inert atmosphere glovebox.

    • Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect it from moisture and oxygen.

  • Device Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using an SMU and a photodetector.

    • Record the electroluminescence (EL) spectrum using a spectrometer.

    • Calculate the external quantum efficiency (EQE), power efficiency, and color coordinates (CIE).

G cluster_1 OLED Fabrication Workflow cluster_2 Layer Deposition Sequence sub_clean Substrate Cleaning (ITO Glass) sub_treat Surface Treatment (UV-Ozone/Plasma) sub_clean->sub_treat deposition Vacuum Thermal Evaporation sub_treat->deposition encapsulation Encapsulation (Inert Atmosphere) deposition->encapsulation hil Hole Injection Layer (HIL) deposition->hil characterization Device Characterization (J-V-L, EL, EQE) encapsulation->characterization htl Hole Transport Layer (HTL) eml Emissive Layer (EML) (Indazole Derivative) etl Electron Transport Layer (ETL) eil Electron Injection Layer (EIL) cathode Cathode (Al)

References

Troubleshooting & Optimization

optimizing yield and purity in 6-iodo-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 6-iodo-1H-indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common and effective methods for synthesizing this compound are the copper-catalyzed iodination of 6-bromo-1H-indazole and the Sandmeyer reaction starting from 6-amino-1H-indazole.[1]

Q2: Which synthetic route generally provides higher yields?

A2: Both routes can provide good to excellent yields, often in the range of 80-85%.[1] The choice of method may depend on the availability and cost of the starting materials, as well as the scale of the synthesis. The copper-catalyzed iodination of 6-bromo-1H-indazole has been reported with yields around 85%.[1]

Q3: What are the most common impurities observed in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials (e.g., 6-bromo-1H-indazole or 6-amino-1H-indazole), side products from the reaction (e.g., 6-hydroxy-1H-indazole from the Sandmeyer reaction), and potentially di-iodinated products (e.g., 3,6-diiodo-1H-indazole), particularly if the reaction conditions are not carefully controlled.[2][3]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the consumption of the starting material and the formation of the product.[4] For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q5: What are the recommended purification methods for this compound?

A5: The crude product is typically purified by recrystallization from a suitable solvent, such as acetonitrile.[1][5] For removal of persistent impurities, flash column chromatography on silica gel may be necessary.[4]

Troubleshooting Guides

Route 1: Copper-Catalyzed Iodination of 6-bromo-1H-indazole

This method involves the reaction of 6-bromo-1H-indazole with an iodide source, typically potassium iodide, in the presence of a copper(I) catalyst.

Issue 1: Low Yield or Incomplete Reaction

Potential Cause Troubleshooting Suggestion
Inactive Catalyst Ensure the copper(I) iodide or other Cu(I) source is of high quality and has not been oxidized to copper(II). Consider using freshly purchased or properly stored catalyst.
Insufficient Reaction Time or Temperature The reaction is typically run at reflux for an extended period (e.g., 48 hours).[2] Monitor the reaction by TLC to ensure it has gone to completion before workup.
Poor Solubility of Reagents 1,4-Dioxane is a common solvent for this reaction.[5] Ensure adequate solvent volume to dissolve the reagents, especially at larger scales.
Ligand Issues N,N'-dimethylethylenediamine is often used as a ligand to stabilize the copper catalyst and facilitate the reaction.[5] Ensure the correct stoichiometry of the ligand is used.

Issue 2: Presence of Unreacted 6-bromo-1H-indazole in the Final Product

Potential Cause Troubleshooting Suggestion
Incomplete Reaction As above, ensure sufficient reaction time and temperature.
Suboptimal Reagent Stoichiometry Use a slight excess of potassium iodide to drive the reaction to completion.
Inefficient Purification If unreacted starting material persists after workup, purification by column chromatography may be necessary to separate it from the desired product.

Issue 3: Formation of Side Products

Potential Cause Troubleshooting Suggestion
Di-iodination (formation of 3,6-diiodo-1H-indazole) While the 6-position is the primary site of substitution from 6-bromo-1H-indazole, over-iodination at the 3-position can occur.[2] Avoid excessively harsh conditions or prolonged reaction times beyond what is necessary for the consumption of the starting material.
Dehalogenation In some cases, reductive dehalogenation can occur, leading to the formation of 1H-indazole. Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.
Route 2: Sandmeyer Reaction of 6-amino-1H-indazole

This route involves the diazotization of 6-amino-1H-indazole to form a diazonium salt, which is then displaced by iodide.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Suggestion
Incomplete Diazotization The formation of the diazonium salt is critical. Ensure the reaction is carried out at a low temperature (0-5 °C) to prevent decomposition of the unstable diazonium salt.[3] Use a slight excess of sodium nitrite and ensure adequate acidity (e.g., with hydrochloric acid).[1] The completion of diazotization can be checked with starch-iodide paper (a positive test indicates the presence of excess nitrous acid).[6]
Premature Decomposition of the Diazonium Salt Maintain a low temperature throughout the diazotization and subsequent addition of the iodide source. Diazonium salts are thermally unstable.[3]
Side Reaction with Water The diazonium salt can react with water to form 6-hydroxy-1H-indazole, a common byproduct in Sandmeyer reactions.[3] Perform the reaction in a concentrated manner and avoid excessive amounts of water where possible.

Issue 2: Formation of Dark, Tarry Byproducts

Potential Cause Troubleshooting Suggestion
Decomposition of Diazonium Salt This is often the cause of tar formation.[6] Strict temperature control is crucial.
Azo Coupling The diazonium salt can couple with unreacted 6-amino-1H-indazole or other electron-rich species to form colored azo compounds.[3] Ensure complete diazotization before the addition of the iodide source. Adding the diazonium salt solution to the potassium iodide solution (rather than the reverse) can sometimes minimize this.

Issue 3: Product Contaminated with 6-hydroxy-1H-indazole

Potential Cause Troubleshooting Suggestion
Reaction of Diazonium Salt with Water As mentioned, this is a common side reaction.[3] Minimize the amount of water used and maintain a low temperature.
Inefficient Purification The polarity of 6-hydroxy-1H-indazole is significantly different from this compound, so it can often be separated by column chromatography.

Data Presentation

Table 1: Comparison of Optimized Reaction Conditions for this compound Synthesis

ParameterRoute 1: Copper-Catalyzed Iodination[1][5]Route 2: Sandmeyer Reaction[1]
Starting Material 6-bromo-1H-indazole6-amino-1H-indazole
Iodide Source Potassium Iodide (KI)Potassium Iodide (KI)
Key Reagents Copper(I) Iodide (CuI), N,N'-dimethylethylenediamineSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)
Solvent 1,4-DioxaneWater, Dichloromethane
Temperature Reflux0-5 °C (Diazotization), RT to 40 °C (Iodination)
Reaction Time 48 hours~2.5 hours
Reported Yield ~85%~80%

Experimental Protocols

Protocol 1: Copper-Catalyzed Iodination of 6-bromo-1H-indazole

This protocol is adapted from reported literature procedures.[1][5]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-1H-indazole (1.0 eq), potassium iodide (2.5 eq), and copper(I) iodide (0.1 eq).

  • Solvent and Reagent Addition: Add 1,4-dioxane (10 mL per gram of starting material), followed by N,N'-dimethylethylenediamine (0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 48 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter. Wash the filter cake with 1,4-dioxane.

  • Extraction: Concentrate the combined filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a 13% ammonia solution. Separate the organic layer.

  • Purification: Concentrate the organic phase and recrystallize the crude product from acetonitrile to yield pure this compound.

Protocol 2: Sandmeyer Reaction of 6-amino-1H-indazole

This protocol is based on established Sandmeyer reaction procedures.[1]

  • Preparation of Amine Suspension: In a flask, prepare a suspension of 6-amino-1H-indazole (1.0 eq) in water at 0 °C.

  • Diazotization: To the suspension, add concentrated hydrochloric acid. Then, slowly add a solution of sodium nitrite (1.2 eq) in water, maintaining the temperature at 0-5 °C. Stir for 30 minutes.

  • Iodination: Slowly add a solution of potassium iodide (1.2 eq) in water to the diazonium salt solution at room temperature and stir for 30 minutes.

  • Reaction Completion: Add dichloromethane and heat the mixture to 40 °C for 2 hours.

  • Workup: Cool the reaction mixture to 0 °C and adjust the pH to 14 with a 3N sodium hydroxide solution. Filter the precipitate.

  • Purification: Wash the precipitate with a 10% sodium thiosulfate solution. Dissolve the solid in tetrahydrofuran, treat with silica gel, and stir for 1 hour. Add n-hexane to precipitate the product, filter, and dry under reduced pressure to obtain this compound.

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_route1 Route 1: Copper-Catalyzed Iodination cluster_route2 Route 2: Sandmeyer Reaction start1 6-bromo-1H-indazole reagents1 KI, CuI, Ligand 1,4-Dioxane, Reflux start1->reagents1 workup1 Filtration & Extraction reagents1->workup1 purification1 Recrystallization (Acetonitrile) workup1->purification1 product1 This compound purification1->product1 start2 6-amino-1H-indazole diazotization 1. NaNO₂, HCl (0-5°C) 2. KI start2->diazotization workup2 pH Adjustment & Filtration diazotization->workup2 purification2 Washing & Precipitation workup2->purification2 product2 This compound purification2->product2

Caption: Comparative workflow of the two main synthetic routes to this compound.

Troubleshooting_Logic Troubleshooting Decision Tree for Low Yield cluster_analysis Initial Analysis cluster_troubleshooting Corrective Actions start Low Yield or Purity Issue analysis Analyze crude product (TLC, NMR) start->analysis identify_issue Identify main issue analysis->identify_issue incomplete_reaction Incomplete Reaction identify_issue->incomplete_reaction Unreacted SM side_products Major Side Products identify_issue->side_products Unknown spots purification_fail Purification Issues identify_issue->purification_fail Co-eluting impurities check_reagents Check reagent quality & stoichiometry incomplete_reaction->check_reagents optimize_conditions Optimize time, temp, & concentration incomplete_reaction->optimize_conditions side_products->optimize_conditions modify_workup Modify workup to remove specific impurities side_products->modify_workup alt_purification Employ alternative purification (e.g., chromatography) purification_fail->alt_purification

Caption: A logical workflow for troubleshooting common issues in organic synthesis.

References

Technical Support Center: Synthesis of 6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-iodo-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are three primary synthetic routes for this compound:

  • Sandmeyer Reaction: Diazotization of 6-amino-1H-indazole followed by a reaction with an iodide salt (e.g., potassium iodide).[1]

  • Halogen Exchange Reaction: Substitution of 6-bromo-1H-indazole with an iodide source, often catalyzed by a copper(I) salt.[1][2]

  • Direct Iodination of 1H-indazole: While direct iodination of the indazole core is possible, achieving regioselectivity at the C6 position is challenging and often leads to substitution at the more reactive C3 position.[3][4][5]

Q2: I am seeing multiple spots on my TLC after the Sandmeyer reaction. What are the likely byproducts?

A2: In the Sandmeyer reaction for this compound, common byproducts include:

  • 6-hydroxy-1H-indazole: Formed by the reaction of the diazonium salt intermediate with water.

  • Unreacted 6-amino-1H-indazole: If the diazotization or the subsequent substitution is incomplete.

  • Azo-coupled byproducts: Diazonium salts can couple with the starting material or product to form colored impurities.

Q3: My halogen exchange reaction from 6-bromo-1H-indazole is very slow and the yield is low. What can I do to improve it?

A3: Low yield and slow reaction in the halogen exchange can be due to several factors:

  • Catalyst activity: Ensure your copper(I) catalyst is fresh and active. The use of a ligand, such as N,N-dimethylethylenediamine, can improve the reaction rate and yield.[1][6]

  • Reagents: Use a high-purity source of potassium iodide and an appropriate solvent like 1,4-dioxane.[1][6]

  • Temperature: The reaction often requires elevated temperatures (reflux) to proceed at a reasonable rate.[1][6]

Q4: I attempted a direct iodination of 1H-indazole and obtained a di-iodinated product. How can I avoid this?

A4: Direct iodination of 1H-indazole is prone to over-iodination and poor regioselectivity. The C3 position is generally more susceptible to electrophilic substitution.[3] To obtain this compound, it is more reliable to start with a precursor that already has a directing group at the 6-position, such as 6-amino-1H-indazole or 6-bromo-1H-indazole. If you must proceed with direct iodination, careful control of stoichiometry and reaction conditions is crucial, though this route is not recommended for selective synthesis of the 6-iodo isomer. A potential byproduct is 3,6-diiodo-1H-indazole.[2]

Troubleshooting Guides

Issue 1: Low Yield in Sandmeyer Reaction
Symptom Possible Cause Suggested Solution
Low yield of this compound with significant starting material remaining.Incomplete diazotization of 6-amino-1H-indazole.Ensure the reaction is carried out at a low temperature (0-5 °C) and that the sodium nitrite is added slowly to a solution of the amine in a strong acid like hydrochloric acid.[1]
Presence of a significant amount of a more polar byproduct.Formation of 6-hydroxy-1H-indazole due to reaction of the diazonium salt with water.Maintain a low temperature throughout the reaction and add the potassium iodide solution promptly after the diazotization is complete.
The reaction mixture is dark and difficult to purify.Formation of azo-coupled byproducts.Ensure efficient stirring and slow addition of reagents to avoid localized high concentrations of the diazonium salt.
Issue 2: Incomplete Halogen Exchange Reaction
Symptom Possible Cause Suggested Solution
TLC shows both starting material (6-bromo-1H-indazole) and product.Insufficient reaction time or temperature.Increase the reaction time and ensure the mixture is refluxing. Monitor the reaction by TLC until the starting material is consumed.[1][6]
Deactivated catalyst or insufficient catalyst loading.Use a fresh source of copper(I) iodide and consider increasing the catalyst loading. The addition of a ligand like N,N-dimethylethylenediamine can also improve catalyst performance.[1][6]
Poor solubility of reagents.Ensure the use of an appropriate solvent such as 1,4-dioxane to dissolve the reactants.[1][6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 6-amino-1H-indazole (Sandmeyer Reaction)
  • Materials:

    • 6-amino-1H-indazole

    • Concentrated Hydrochloric Acid

    • Sodium Nitrite

    • Potassium Iodide

    • Water

    • Dichloromethane

    • 3N Sodium Hydroxide solution

    • 10% Sodium Thiosulfate solution

    • Tetrahydrofuran

    • n-Hexane

  • Procedure:

    • Prepare a suspension of 6-amino-1H-indazole (1.0 eq) in water at 0 °C.

    • Slowly add a solution of concentrated hydrochloric acid.

    • Add a solution of sodium nitrite (1.2 eq) in water dropwise at 0 °C and stir for 30 minutes.

    • Add a solution of potassium iodide (1.2 eq) in water at room temperature and stir for 30 minutes.

    • Add dichloromethane and heat the mixture to 40 °C for 2 hours.

    • Cool the reaction mixture to 0 °C and adjust the pH to 14 with a 3N sodium hydroxide solution.

    • Filter the precipitate and wash with a 10% sodium thiosulfate solution.

    • Dissolve the precipitate in tetrahydrofuran, add silica gel, and stir for 1 hour.

    • Add n-hexane and filter.

    • Remove the solvent under reduced pressure to obtain the product.[1]

Protocol 2: Synthesis of this compound from 6-bromo-1H-indazole (Halogen Exchange)
  • Materials:

    • 6-bromo-1H-indazole

    • Potassium Iodide

    • 1,4-Dioxane

    • Tetrabutylammonium Iodide

    • Cuprous Iodide

    • N,N-dimethylethylenediamine

    • Ethyl Acetate

    • 13% Ammonia solution

    • Acetonitrile

  • Procedure:

    • In a reactor, combine 6-bromo-1H-indazole (1.0 eq), potassium iodide, and 1,4-dioxane.

    • Add tetrabutylammonium iodide, cuprous iodide (0.1 eq), and N,N-dimethylethylenediamine (0.2 eq).

    • Heat the mixture to reflux and maintain for 48 hours.

    • After cooling to room temperature, filter the reaction mixture and wash the filter cake with 1,4-dioxane.

    • Concentrate the combined filtrate, dissolve the residue in ethyl acetate, and wash with a 13% ammonia solution.

    • Separate the organic phase, concentrate it, and recrystallize the product from acetonitrile.[1][2]

Visualizations

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization cluster_substitution Iodide Substitution cluster_byproducts Potential Byproducts 6-amino-1H-indazole 6-amino-1H-indazole Diazonium_Salt 6-Diazonium-1H-indazole 6-amino-1H-indazole->Diazonium_Salt NaNO2, HCl, 0°C This compound This compound Diazonium_Salt->this compound KI, rt 6-hydroxy-1H-indazole 6-hydroxy-1H-indazole Diazonium_Salt->6-hydroxy-1H-indazole H2O Azo_Compound Azo-coupled byproduct Diazonium_Salt->Azo_Compound Coupling

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Halogen_Exchange_Troubleshooting Start Low Yield or Incomplete Reaction Check_Temp Is the reaction at reflux? Start->Check_Temp Check_Time Has the reaction run long enough? Check_Temp->Check_Time Yes Increase_Temp Increase temperature to ensure reflux. Check_Temp->Increase_Temp No Check_Catalyst Is the Cu(I) catalyst fresh? Check_Time->Check_Catalyst Yes Increase_Time Increase reaction time and monitor by TLC. Check_Time->Increase_Time No Check_Ligand Is a ligand being used? Check_Catalyst->Check_Ligand Yes Use_Fresh_Catalyst Use a fresh batch of Cu(I) iodide. Check_Catalyst->Use_Fresh_Catalyst No Add_Ligand Add a ligand like N,N-dimethylethylenediamine. Check_Ligand->Add_Ligand No

Caption: Troubleshooting logic for the halogen exchange synthesis of this compound.

References

Technical Support Center: Purification of 6-Iodo-1H-Indazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the purification of 6-iodo-1H-indazole by recrystallization.

Troubleshooting and FAQs

This section addresses common issues that may arise during the recrystallization of this compound.

Q1: What is the correct melting point for pure this compound? I am seeing conflicting data.

A1: The reported melting point for this compound is in the range of 207.0 to 211.0 °C.[1][2] A significantly lower melting point or a broad melting range is a likely indicator of impurities in your sample. It is crucial to ensure your final product falls within the established range to confirm its purity.

Q2: My this compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of the solution as a liquid above its melting point due to high impurity levels or an unsuitable solvent. Here are several strategies to address this:

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved and not just melting in an undersaturated solution.

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature more slowly on a benchtop, perhaps insulated with a cloth, before transferring it to an ice bath. Rapid cooling can promote oil formation.

  • Re-evaluate Your Solvent System: The chosen solvent may not be optimal. If you are using a single solvent, consider a mixed solvent system. If you are already using a mixed solvent system, try adjusting the ratio of the solvents.

Q3: No crystals are forming even after the solution has been cooling for a long time. How can I induce crystallization?

A3: A supersaturated solution may not crystallize spontaneously. The following techniques can help induce crystal formation:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will provide a template for further crystallization.

  • Reduce Solvent Volume: It is possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q4: What are the best solvents for recrystallizing this compound?

A4: Acetonitrile has been successfully used for the recrystallization of this compound.[3] For substituted indazoles, mixed solvent systems such as acetone/water, ethanol/water, methanol/water, and tetrahydrofuran/water are often effective. Given that this compound is slightly soluble in methanol and DMSO, these could be components of a mixed solvent system. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Q5: What are the likely impurities in my crude this compound?

A5: The impurities will depend on the synthetic route used. Common synthesis methods include the iodination of 1H-indazole, the reaction of 6-bromo-1H-indazole with potassium iodide, or the diazotization of 6-aminoindazole.[4][5] Potential impurities could include:

  • Unreacted Starting Materials: 1H-indazole, 6-bromo-1H-indazole, or 6-aminoindazole.

  • Over-iodinated Species: Such as 3,6-diiodo-1H-indazole.[1][6]

  • Isomeric By-products: Depending on the regioselectivity of the iodination reaction.

  • Residual Reagents: Such as iodide salts.

A well-executed recrystallization should effectively remove these impurities.

Data Presentation

ParameterValue/RecommendationSource(s)
Melting Point 207.0 - 211.0 °C[1][2]
Appearance White to off-white or yellow solid[5]
Recommended Solvents Acetonitrile, Mixed systems (e.g., alcohol/water)[3]
Solubility Sparingly soluble in water. Slightly soluble in Methanol and DMSO.[5]

Experimental Protocols

Generalized Recrystallization Protocol for this compound

This protocol provides a general procedure. The optimal solvent and solvent volume should be determined through small-scale preliminary tests.

  • Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents (e.g., acetonitrile, isopropanol, ethanol, ethyl acetate) and mixed solvent systems (e.g., ethanol/water, acetonitrile/water). The ideal solvent will dissolve the crude product when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the yield.

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is advisable to use a pre-heated funnel and filter paper to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the formation of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.

Visualizations

Caption: Troubleshooting workflow for the recrystallization of this compound.

RecrystallizationProtocol start Start: Crude this compound dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve charcoal 2. Add Activated Charcoal (Optional) dissolve->charcoal cool 4. Cool Solution Slowly to Room Temperature dissolve->cool No colored impurities hot_filtration 3. Hot Gravity Filtration (Optional) charcoal->hot_filtration hot_filtration->cool ice_bath 5. Further Cool in an Ice Bath cool->ice_bath vacuum_filtration 6. Isolate Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash 7. Wash Crystals with Cold Solvent vacuum_filtration->wash dry 8. Dry the Purified Crystals wash->dry end_product End: Pure this compound dry->end_product

Caption: General experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Chromatographic Purification of 6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 6-iodo-1H-indazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via column chromatography.

Issue 1: Poor or No Separation of this compound from Impurities

If you are observing overlapping spots on TLC or broad, co-eluting peaks during column chromatography, consider the following potential causes and solutions.

Potential CauseRecommended Troubleshooting Steps
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Develop an optimal solvent system using Thin Layer Chromatography (TLC). Test various solvent mixtures, such as gradients of ethyl acetate in hexanes or dichloromethane in methanol. Aim for an Rf value of approximately 0.2-0.3 for this compound to ensure good separation on the column.[1]
Column Overloading Loading too much crude material relative to the amount of stationary phase will result in poor separation. A general guideline is to use a 40-80 g silica gel column for 1 g of crude product.[1] Reduce the sample load if peaks are broad and poorly resolved.
Incorrect Stationary Phase Standard silica gel may not be suitable for all separations. If impurities are very close in polarity, consider using a different stationary phase such as alumina or reverse-phase silica gel (C18).[2]
Compound is Acid-Sensitive This compound, being a basic compound, may interact strongly with the acidic surface of silica gel, leading to tailing or degradation. Deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (0.1-1%) before loading the sample.[3]
Cracks or Channels in the Column An improperly packed column will lead to an uneven flow of the mobile phase and poor separation. Ensure the silica gel is packed uniformly without any air gaps or cracks.

Issue 2: Product Degradation During Purification

If you suspect your product is degrading on the silica gel column, which can be indicated by the appearance of new, lower Rf spots on TLC of the collected fractions, consider the following:

Potential CauseRecommended Troubleshooting Steps
Acidity of Silica Gel The acidic nature of silica gel can cause the degradation of sensitive compounds.[4] Neutralize the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine before packing the column.[4] Alternatively, use a less acidic stationary phase like alumina.
Prolonged Exposure to Solvent/Silica Long purification times can lead to degradation. Use flash chromatography with applied pressure to speed up the elution process. Also, avoid unnecessarily long columns.
Excessive Heat During Solvent Removal High temperatures during the evaporation of solvent from collected fractions can degrade the product. Use a rotary evaporator at a lower temperature and appropriate vacuum.

Issue 3: Low Recovery of this compound After Purification

If the yield of your purified product is lower than expected, consider these possibilities:

Potential CauseRecommended Troubleshooting Steps
Product is Highly Soluble in Eluent If the solvent system is too polar, the product may elute too quickly and be difficult to separate from impurities, or you may discard fractions containing the product. Use a less polar solvent system as determined by TLC.
Product is Adsorbed Irreversibly to the Column Strong interactions with the silica gel can lead to product loss. Adding a small amount of a more polar solvent (e.g., methanol) or a competitor for active sites (e.g., triethylamine for basic compounds) to your eluent can help to recover the compound.
Incomplete Elution The column may not have been flushed with a sufficiently polar solvent at the end of the purification to elute all of the product. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) and check the eluate for your product by TLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: The most common impurities typically arise from the synthetic route and can include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be 6-bromo-1H-indazole or 6-amino-1H-indazole.[5]

  • Byproducts: These can include di-iodinated indazole species if the iodination reaction is not well-controlled.

  • Regioisomers: If the synthesis involves the formation of the indazole ring, other positional isomers may be formed.[5]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, ethyl acetate) and unreacted reagents may be present.[5]

Q2: What is a good starting solvent system for TLC analysis of this compound?

A2: A good starting point for TLC analysis is a mixture of a non-polar and a moderately polar solvent. Common systems for similar heterocyclic compounds include:

  • Ethyl acetate/Hexanes (e.g., starting with a 1:4 ratio and adjusting as needed)

  • Dichloromethane/Methanol (e.g., starting with a 98:2 ratio)

The goal is to adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for this compound.[1]

Q3: Can I use recrystallization instead of column chromatography to purify this compound?

A3: Yes, recrystallization can be an effective purification method, especially if the impurities have significantly different solubilities than the desired product. A patent describing the synthesis of this compound mentions recrystallization from acetonitrile.[6] To perform a recrystallization, dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly. The pure product should crystallize out, leaving the impurities in the mother liquor.

Q4: My this compound is a slightly colored solid after purification. Is this normal?

A4: While a pure compound is often white or off-white, trace impurities can impart color. The presence of iodine-containing compounds can sometimes lead to a slight yellow or brownish tint, especially if there is any degradation. If the purity is confirmed to be high by analytical methods such as HPLC and NMR, a slight color may be acceptable for subsequent steps. If not, a second purification step, such as recrystallization or a second column, may be necessary.

Q5: How should I prepare my sample for loading onto a silica gel column?

A5: There are two common methods for sample loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar eluent and carefully pipette it onto the top of the column. This is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: If your compound is not very soluble in the initial eluent, dissolve it in a more polar solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[1] Dry loading often leads to better resolution.

Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)

  • Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a pre-determined solvent system (e.g., 20% ethyl acetate in hexanes).

  • Visualize the separated spots under UV light (254 nm).

  • Adjust the solvent system polarity to achieve an Rf of ~0.2-0.3 for the product spot, ensuring it is well-separated from any impurity spots.

Protocol 2: Flash Column Chromatography Purification

  • Column Packing: Securely plug a glass column with cotton or glass wool and add a small layer of sand. Fill the column with silica gel (a 70:1 ratio of silica gel to crude compound by weight is a good starting point for difficult separations).[7] Pack the column using the initial, least polar eluent determined by TLC.

  • Sample Loading: Prepare the sample using either the wet or dry loading method described in the FAQs.

  • Elution: Begin elution with the least polar solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., from 10% to 40% ethyl acetate in hexanes over 10-15 column volumes).[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

purification_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude this compound tlc TLC Method Development (Aim for Rf ~0.2-0.3) crude->tlc Optimize Solvent System load_sample Load Sample (Dry or Wet Loading) crude->load_sample pack_column Pack Silica Gel Column tlc->pack_column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor pool Pool Pure Fractions monitor->pool evaporate Evaporate Solvent pool->evaporate pure_product Pure this compound evaporate->pure_product

Caption: General workflow for the chromatographic purification of this compound.

troubleshooting_separation start Poor Separation Observed q1 Is Rf optimal (~0.2-0.3)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is column overloaded? a1_yes->q2 sol1 Adjust Solvent System (Change Polarity) a1_no->sol1 end_node Improved Separation sol1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Reduce Sample Load a2_yes->sol2 q3 Is there peak tailing? a2_no->q3 sol2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Deactivate Silica with Et3N or Use Alumina a3_yes->sol3 a3_no->end_node Consider other issues (e.g., improper packing) sol3->end_node

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Troubleshooting Suzuki Coupling with 6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 6-iodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no conversion of the starting material. What are the primary factors I should investigate?

Low or no conversion in a Suzuki-Miyaura coupling can be attributed to several factors, ranging from catalyst activity to the quality of your reagents and reaction setup. A systematic approach to troubleshooting is recommended.[1][2][3] Key areas to focus on include:

  • Catalyst Inactivity: The palladium catalyst is central to the reaction, and its inactivity can halt the entire process.[2] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[3][4][5]

  • Suboptimal Base Selection: The choice and quality of the base are critical for the transmetalation step.[1][2] An inappropriate or poor-quality base can lead to failed reactions.

  • Poor Reagent Quality: The stability and purity of the boronic acid/ester and the aryl halide are crucial. Boronic acids can degrade through protodeboronation or form unreactive anhydrides.[1][3]

  • Inadequate Reaction Conditions: Factors such as solvent, temperature, and reaction time play a significant role. The solvent must be dry and thoroughly deoxygenated.[1] Some reactions may require higher temperatures to proceed effectively.[2]

  • Presence of Inhibitors: Unprotected N-H groups on the indazole ring can sometimes interfere with the catalytic cycle.[1][6]

Troubleshooting Guides

Issue 1: Low Conversion or No Reaction

Q2: I suspect my palladium catalyst is inactive. How can I confirm this and what are my options?

A: Catalyst inactivity is a common reason for Suzuki coupling failures. Here’s how to troubleshoot it:

  • Activity Test: To check the activity of your catalyst, you can run a well-established Suzuki reaction with known reactive substrates, such as bromobenzene and phenylboronic acid.[3] If this control reaction also fails, your catalyst is likely inactive.

  • Catalyst Choice: While Pd(PPh₃)₄ is a common choice, for some substrates, more electron-rich and bulky ligands can be more effective.[1][2] Consider screening other catalysts like PdCl₂(dppf) or using modern palladacycle precatalysts (e.g., Buchwald G3 or G4) which are designed for efficient generation of the active Pd(0) species.[2][3][7]

  • Catalyst Quality: Ensure your catalyst has not degraded. It's best to use a freshly opened bottle or one that has been stored under an inert atmosphere.[2] The formation of palladium black can be an indicator of catalyst decomposition to a less active form.[2]

Q3: How do I select the right base for my reaction and what should I consider?

A: The base plays a crucial role in the transmetalation step. If you are experiencing low conversion, screening different bases is a critical step.

  • Base Screening: If you are using common bases like Na₂CO₃ or K₂CO₃, consider switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄, which are often more effective.[2]

  • Aqueous vs. Anhydrous Conditions: The presence of water can be essential for the activity of some bases, particularly carbonates and phosphates.[2] A solvent system like dioxane/water is commonly used.[2] However, excess water can lead to protodeboronation of the boronic acid.[8] If you suspect this is an issue, using anhydrous conditions with a suitable base might be beneficial.[6]

Q4: My boronic acid might be the problem. How can I address this?

A: The quality of your boronic acid is paramount for a successful Suzuki coupling.

  • Purity Check: You can check the purity of your boronic acid by NMR to look for signs of degradation.[3]

  • Use Fresh Reagents: It is always recommended to use fresh, high-purity boronic acid.[1]

  • Consider Boronate Esters: If you suspect your boronic acid is unstable, consider converting it to a more stable boronate ester, such as a pinacol ester (BPin).[1][2][3]

Q5: Could the N-H group on the this compound be causing issues?

A: While many Suzuki couplings with 3-iodoindazoles proceed without N-protection, the unprotected N-H can sometimes interfere with the catalytic cycle.[1][6][9] Studies have shown that unprotected 3-iodoindazoles can undergo successful Suzuki coupling; however, if you have systematically ruled out other causes of low conversion, considering N-protection (e.g., with a Boc group) might be a viable strategy.[2][10]

Issue 2: Formation of Byproducts

Q6: I'm observing a significant amount of de-iodinated product (1H-indazole). How can I minimize this side reaction?

A: The formation of a de-iodinated (hydrodehalogenation) product is a common side reaction.[1][6] This occurs when the organopalladium intermediate reacts with a proton source.[6]

  • Minimize Proton Sources: Use anhydrous and thoroughly degassed solvents and reagents to minimize residual water, which is a common proton source.[6]

  • Optimize the Base: Using a non-hydrated base like anhydrous K₃PO₄ can be beneficial.[6]

  • Ligand Selection: The choice of ligand can influence the rate of side reactions. Screening different phosphine ligands may help identify one that favors the desired coupling over dehalogenation.[2]

Q7: I'm seeing homocoupling of my boronic acid. What causes this and how can I prevent it?

A: Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species.[2][4]

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before adding the catalyst.[2] This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[2]

  • Use a Pd(0) Source: Using a Pd(0) source directly, rather than a Pd(II) precatalyst, can sometimes help minimize homocoupling.[3]

Data and Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling with Iodo-indazoles
ParameterRecommended ConditionNotes
Catalyst Pd(PPh₃)₄ (5-6 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(dppf)Cl₂ can be more effective for challenging substrates.[11]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.)K₃PO₄ is often a good choice for unprotected N-H heterocycles.[12]
Solvent 1,4-Dioxane/Water (4:1) or DMEDegassing is crucial.[2][8]
Temperature 80-120 °CHigher temperatures may be required for less reactive partners.[2][8]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation and side reactions.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for your specific substrates.[8]

  • Reaction Setup: To a flame-dried reaction vessel, add the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[2][8]

  • Degassing: Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-30 minutes.[2][8]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.[2]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[2]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visual Guides

Troubleshooting Workflow

G start Low Conversion Observed reagent_check 1. Verify Reagent Quality - Catalyst Activity - Boronic Acid Stability - Solvent Purity (Dry & Degassed) start->reagent_check condition_check 2. Optimize Reaction Conditions - Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) - Vary Temperature (80-120 °C) - Screen Solvents (e.g., Dioxane/H2O, DME, Toluene) reagent_check->condition_check Reagents OK success Successful Coupling reagent_check->success Issue Found & Resolved ligand_check 3. Screen Catalysts/Ligands - Pd(dppf)Cl2 - Buchwald Ligands (XPhos, SPhos) - Modern Precatalysts (G3/G4) condition_check->ligand_check Conditions Optimized condition_check->success Issue Found & Resolved protection_check 4. Consider N-H Protection (If other optimizations fail) ligand_check->protection_check Still Low Conversion ligand_check->success Issue Found & Resolved protection_check->success Issue Found & Resolved

Caption: A systematic workflow for troubleshooting low conversion in Suzuki coupling reactions.

Catalyst and Base Selection Guide

G start Starting Suzuki Coupling with this compound initial_cond Initial Conditions: Pd(PPh3)4, K2CO3, Dioxane/H2O, 100 °C start->initial_cond low_yield Low Yield? initial_cond->low_yield change_base Screen Stronger Bases: K3PO4 or Cs2CO3 low_yield->change_base Yes success Improved Yield low_yield->success No change_base->success low_yield2 low_yield2 change_base->low_yield2 Still Low Yield? change_catalyst Screen Different Catalysts: Pd(dppf)Cl2 or Buchwald Precatalysts change_catalyst->success low_yield2->change_catalyst Yes low_yield2->success No G cluster_cycle Catalytic Cycle cluster_problems Potential Failure Points pd0 Pd(0)L2 (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-I pd2_complex Ar-Pd(II)-I(L2) oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 Base pd2_biaryl Ar-Pd(II)-Ar'(L2) transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Ar-Ar' catalyst_death Catalyst Deactivation (e.g., Pd Black) catalyst_death->pd0 base_issue Inefficient Transmetalation (Weak/Insoluble Base) base_issue->transmetalation dehalogenation Side Reaction: Hydrodehalogenation dehalogenation->pd2_complex

References

Technical Support Center: Iodination of N-Protected Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of N-protected indazoles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue Potential Causes Recommended Solutions
Low to No Product Formation 1. Insufficiently Activated Indazole: The N-H proton of the indazole may not be sufficiently acidic for deprotonation, which is often a prerequisite for iodination, especially with I₂. 2. Inactive Iodinating Reagent: Molecular iodine (I₂) can sublime over time, and N-Iodosuccinimide (NIS) can decompose if not stored properly. 3. Suboptimal Reaction Temperature: The reaction may have a significant activation energy barrier that is not overcome at room temperature. 4. Inappropriate Solvent: The choice of solvent can greatly influence the solubility of reagents and the reaction rate.1. Increase Basicity: Employ a stronger base or increase the stoichiometry of the base. For instance, using 2-4 equivalents of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) can be effective.[1] 2. Use Fresh Reagents: Ensure the use of fresh, high-purity iodine or NIS. 3. Increase Temperature: Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC). For example, heating to 65°C may be beneficial.[1] 4. Solvent Optimization: Polar aprotic solvents like N,N-dimethylformamide (DMF) are generally effective for these reactions.[1][2][3]
Formation of Multiple Products (Regioselectivity Issues) 1. Competitive Iodination at Other Positions: While C3-iodination is generally favored, substitution at other positions on the indazole ring can occur, leading to a mixture of isomers.[1] 2. Di-iodination: Excess iodinating reagent or harsh reaction conditions can lead to the introduction of a second iodine atom.[1]1. Protecting Group Strategy: The choice of N-protecting group can influence regioselectivity. N2-protection, for instance with a tetrahydropyranyl (THP) group, can direct iodination to the C3 position.[3] 2. Control Stoichiometry: Use a controlled amount of the iodinating reagent (e.g., 1.0-1.2 equivalents) to minimize di-iodination.[1] 3. Milder Conditions: Employ milder reaction conditions, such as lower temperatures or a weaker base, to improve regioselectivity.[1]
Unwanted Deprotection of the N-Protecting Group 1. Labile Protecting Group: Certain protecting groups, like tert-butoxycarbonyl (Boc), can be unstable under the reaction conditions, especially in the presence of acid or heat.[4] 2. Reaction with Iodine: Iodine itself can sometimes facilitate the removal of a Boc group.[5][6][7]1. Choose a More Robust Protecting Group: Consider using a more stable protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) if deprotection is a significant issue.[8] 2. Milder Reaction Conditions: Optimize the reaction to proceed under the mildest possible conditions (lower temperature, shorter reaction time).
Difficult Purification of the Desired Product 1. Similar Polarity of Products and Byproducts: The desired mono-iodinated product may have a similar polarity to the starting material or di-iodinated byproducts, making separation by column chromatography challenging. 2. Presence of Isomeric Products: If the reaction is not highly regioselective, the separation of isomers can be difficult.1. Optimize Chromatography: Utilize a shallow gradient during flash column chromatography to improve separation. For example, a gradual increase in the polarity of the eluent (e.g., ethyl acetate in hexanes) can be effective.[1] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may be an effective purification method. 3. Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the most common position for iodination on an N-protected indazole ring?

A1: The iodination of N-protected indazoles predominantly occurs at the C3 position.[1][2][3] This is attributed to the electronic properties of the indazole ring system, where the C3 position is most susceptible to electrophilic attack.

Q2: Which iodinating reagent is best for my N-protected indazole?

A2: The choice of iodinating reagent depends on the specific substrate and the desired reactivity.

  • Molecular Iodine (I₂): Often used in combination with a base like KOH or K₂CO₃ in a polar aprotic solvent like DMF.[2][3] This is a cost-effective and common method.

  • N-Iodosuccinimide (NIS): A milder and often more selective electrophilic iodinating agent.[3] It can be used under neutral or acidic conditions and is compatible with a wide range of functional groups.

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): A highly reactive and selective iodinating reagent that can be used for less reactive substrates.

Q3: Can di-iodination occur, and how can I avoid it?

A3: Yes, di-iodination can occur, especially with an excess of the iodinating reagent or under harsh reaction conditions.[1] To avoid this, it is crucial to carefully control the stoichiometry of the iodinating agent, typically using 1.0 to 1.2 equivalents for mono-iodination.[1]

Q4: My N-Boc protecting group is being cleaved during the reaction. What should I do?

A4: The N-Boc group can be labile under certain iodination conditions.[4] If you are experiencing significant deprotection, consider the following:

  • Milder Conditions: Attempt the reaction at a lower temperature or for a shorter duration.

  • Alternative Reagents: Using a milder reagent like NIS might be beneficial.

  • Change Protecting Group: If deprotection remains a problem, switching to a more robust protecting group such as SEM may be necessary.[8]

Q5: I am having difficulty separating the N1 and N2 isomers of my protected indazole after the reaction. What purification techniques are recommended?

A5: The separation of N1 and N2 isomers can be challenging due to their similar polarities.

  • Flash Column Chromatography: Careful optimization of the solvent system and using a long column with a shallow gradient can improve separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful technique.[9]

  • Recrystallization: If the isomers have different solubilities, fractional recrystallization may be an option.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the C3-iodination of various N-protected indazoles.

N-Protecting Group Iodinating Reagent Base Solvent Temperature Time Yield (%) Reference
UnprotectedI₂KOHDMFRoom Temp1 h-[2]
BocI₂-----[4]
THP------[10]
MethylI₂KOHDMFRoom Temp1 hGood[2]
Unprotected (6-bromo)I₂KOHDMF--Good[3]
Unprotected (5-methoxy)I₂KOHDioxane--Quantitative[3]
Unprotected (5-bromo)NISKOHDichloromethane---[3]

Note: "-" indicates that the specific data was not provided in the cited source.

Experimental Protocols

Protocol 1: General Procedure for C3-Iodination of Indazole using I₂ and KOH

This protocol is adapted from a general method for the iodination of indazole.[2]

Materials:

  • Indazole (1.0 equiv)

  • Iodine (I₂) (2.0 equiv)

  • Potassium Hydroxide (KOH) (4.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of indazole in DMF, add iodine.

  • Add KOH pellets to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for C3-Iodination using N-Iodosuccinimide (NIS)

This protocol provides a general guideline for using NIS for the iodination of N-protected indazoles.

Materials:

  • N-protected indazole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

Procedure:

  • Dissolve the N-protected indazole in the chosen solvent.

  • Add NIS to the solution in one portion.

  • Stir the reaction mixture at room temperature. The reaction may be gently heated if necessary.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent.

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve N-protected indazole in solvent reagent Add iodinating reagent (e.g., NIS or I2/base) prep->reagent stir Stir at appropriate temperature reagent->stir monitor Monitor reaction by TLC stir->monitor quench Quench reaction monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the iodination of N-protected indazoles.

troubleshooting_logic start Low Yield? cause1 Inactive Reagent? start->cause1 Yes cause2 Suboptimal Conditions? start->cause2 No cause1->cause2 No solution1 Use fresh reagents cause1->solution1 Yes cause3 Side Reactions? cause2->cause3 No solution2 Optimize temperature, base, and solvent cause2->solution2 Yes solution3 Control stoichiometry, use milder conditions cause3->solution3 Yes

Caption: A logical troubleshooting guide for low-yielding iodination reactions.

References

improving the stability of 6-iodo-1H-indazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of 6-iodo-1H-indazole during storage. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a dry, cool, and well-ventilated place.[1] The container should be tightly sealed. For optimal quality maintenance, storage under an inert atmosphere, such as nitrogen or argon, at 2–8 °C is advised.[2] It is also crucial to protect the compound from light, as it is light-sensitive.[1]

Q2: What are the known incompatibilities of this compound?

A2: this compound should not be stored with strong oxidizing agents or acid chlorides, as these materials are incompatible and can lead to degradation.[1]

Q3: What are the primary degradation pathways for this compound?

A3: Based on the chemical structure, the primary degradation pathways are likely to be photodegradation and thermal degradation. The carbon-iodine bond can be susceptible to cleavage under UV light. Elevated temperatures may also induce decomposition of the indazole ring structure.[2]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method or by quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. HPLC allows for the separation and quantification of the active pharmaceutical ingredient (API) from its potential degradation products. qNMR is an absolute quantification method that can determine purity without a reference standard of the impurities.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Discoloration of the solid (yellowing or browning) Exposure to light or air (oxidation).Store the compound in an amber vial, under an inert atmosphere (nitrogen or argon), and in a refrigerator. Ensure the container is tightly sealed.
Appearance of new peaks in HPLC analysis Degradation of the compound due to improper storage or handling.Review storage conditions. Perform a forced degradation study to identify potential degradation products and confirm the peak identities. Re-purify the material if necessary.
Inconsistent experimental results Use of a degraded or impure sample of this compound.Re-evaluate the purity of the starting material using a validated analytical method like HPLC or qNMR. Use a fresh, properly stored batch of the compound for subsequent experiments.
Poor solubility during sample preparation The compound is known to have slight solubility in DMSO and methanol.[2]Use gentle warming or sonication to aid dissolution. Ensure the chosen solvent is appropriate for your analytical method and that the concentration is not exceeding its solubility limit.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on this compound to illustrate potential stability issues.

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition % Degradation Number of Degradants Major Degradant Peak (RT in min)
Acid Hydrolysis (0.1 N HCl, 80°C, 24h) 8.524.2
Base Hydrolysis (0.1 N NaOH, 80°C, 24h) 15.233.8, 5.1
Oxidative (3% H₂O₂, RT, 24h) 12.836.5
Thermal (105°C, 48h) 6.317.1
Photolytic (ICH Q1B, 24h) 25.742.9, 4.8

Table 2: Stability of this compound Under Different Storage Conditions (Hypothetical Data over 6 months)

Storage Condition Purity (%) at T=0 Purity (%) at T=3 months Purity (%) at T=6 months Appearance
2-8°C, Dark, Inert Atmosphere 99.899.799.6White to off-white powder
Room Temperature, Dark 99.899.298.5Light yellow powder
Room Temperature, Exposed to Light 99.895.190.3Yellow to brownish powder
40°C, 75% RH 99.897.695.2Yellowish, clumpy powder

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 80°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 80°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place approximately 10 mg of solid this compound in a hot air oven at 105°C for 48 hours. After exposure, dissolve in methanol and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a thin layer of solid this compound and a solution in methanol (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Analyze the samples by HPLC.

  • Analysis: Analyze all stressed samples using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Gradient to 10% A, 90% B

    • 25-30 min: 10% A, 90% B

    • 30-35 min: Gradient to 90% A, 10% B

    • 35-40 min: 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Sample Preparation: Dissolve the sample in methanol to a final concentration of approximately 0.1 mg/mL.

Visualizations

G Workflow for Investigating Stability of this compound cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis Stock_Solution Prepare 1 mg/mL Stock Solution in Methanol Acid Acid Hydrolysis (0.1N HCl, 80°C) Stock_Solution->Acid Base Base Hydrolysis (0.1N NaOH, 80°C) Stock_Solution->Base Oxidation Oxidative Stress (3% H2O2, RT) Stock_Solution->Oxidation Photo Photolytic Stress (ICH Q1B) Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal Thermal Stress (105°C, Solid) Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Evaluate Purity and Degradation Products HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for the forced degradation study of this compound.

G Potential Degradation Pathways of this compound cluster_photo Photodegradation cluster_thermal Thermal Degradation cluster_hydrolysis Hydrolytic/Oxidative Degradation Indazole This compound Radical_Intermediates Radical Intermediates Indazole->Radical_Intermediates UV Light (C-I bond cleavage) Ring_Opening Ring-Opened Products Indazole->Ring_Opening High Temperature Hydroxylation Hydroxylated Indazoles Indazole->Hydroxylation Acid/Base/Oxidizing Agent Deiodination Deiodination Product (1H-Indazole) Radical_Intermediates->Deiodination H-abstraction Polymerization Polymerization Products Radical_Intermediates->Polymerization Dimerization/ Polymerization

Caption: Potential degradation pathways for this compound under stress conditions.

References

Technical Support Center: Efficient Cross-Coupling of 6-Iodo-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient cross-coupling of 6-iodo-1H-indazole. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the cross-coupling of this compound?

A1: The main challenges stem from the electronic nature of the indazole ring and the potential for the unprotected N-H to interfere with the catalytic cycle. The position of the iodine atom at C6 influences its reactivity compared to other iodo-indazoles. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for a successful transformation.[1]

Q2: Is it necessary to protect the N-H of the indazole for cross-coupling reactions?

A2: While some cross-coupling reactions can proceed with the unprotected indazole, N-protection is generally recommended.[2] This prevents potential side reactions and catalyst inhibition caused by the acidic proton of the indazole N-H. The choice of the protecting group (e.g., Boc, SEM, or tosyl) can also impact the reaction's success.

Q3: How does the reactivity of this compound compare to other iodo-indazoles?

A3: The reactivity of iodo-indazoles in palladium-catalyzed cross-coupling reactions is influenced by electronic and steric factors. Generally, the C3 position is the most electron-deficient and, therefore, often the most reactive towards oxidative addition to the palladium(0) catalyst.[1] While specific quantitative comparisons are scarce, the reactivity at the C6 position is generally considered viable with appropriate catalyst and condition selection.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

Q: My cross-coupling reaction is showing low or no conversion of the starting material. What are the potential causes and solutions?

A: Several factors can contribute to low or no conversion. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity: The palladium catalyst may be degraded or inactive.

    • Solution: Use a freshly opened catalyst or one stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. For Suzuki reactions, catalysts with electron-rich and bulky ligands like XPhos or SPhos can be effective.[3]

  • Inappropriate Ligand: The chosen phosphine ligand may not be optimal for the specific transformation.

    • Solution: Screen a variety of phosphine ligands. For Buchwald-Hartwig aminations, specialized ligands like BrettPhos for primary amines and RuPhos for secondary amines have shown excellent results with related bromo-indazoles.[4]

  • Base Selection: The strength and solubility of the base are critical for the transmetalation step (in Suzuki coupling) or amine deprotonation (in Buchwald-Hartwig amination).[2][3]

    • Solution: If using common bases like Na₂CO₃ or K₂CO₃, consider switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.[3] The presence of water can be crucial for the efficacy of some inorganic bases.[3]

  • Solvent Quality: Solvents must be anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.[2]

    • Solution: Use freshly distilled or commercially available anhydrous solvents. Degas the solvent and reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[3]

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature, ensuring the stability of all reactants. Microwave irradiation can also be a valuable tool to accelerate the reaction.[3]

Issue 2: Significant Formation of Side Products

Q: I am observing significant amounts of de-iodinated (hydrodehalogenation) or homocoupled products. How can I minimize these side reactions?

A: The formation of byproducts is a common challenge in cross-coupling reactions.

  • De-iodination (Hydrodehalogenation): This occurs when the iodo-indazole is reduced to the parent indazole.

    • Catalyst and Ligand Choice: The ligand can influence the rate of this side reaction. Using more sterically hindered ligands can sometimes suppress hydrodehalogenation.[2]

    • Base: A weaker base or a different class of base (e.g., inorganic vs. organic amine) may reduce the rate of this side reaction.[2]

    • Solvent: The solvent can sometimes act as a hydride source. Ensure the use of high-purity, anhydrous solvents.[2]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the iodo-indazole.

    • Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.[3]

      • Solution: Thoroughly degas the reaction mixture and maintain an inert atmosphere throughout the reaction.[3]

    • Stoichiometry Control:

      • Solution: Use a slight excess (e.g., 1.2-1.5 equivalents) of the coupling partner (e.g., boronic acid) to favor the cross-coupling pathway.[3]

Data Presentation

The following tables summarize typical catalysts and conditions for various cross-coupling reactions. Note that these are starting points and may require optimization for this compound.

Table 1: Catalyst and Ligand Selection for Suzuki-Miyaura Coupling

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄-Na₂CO₃DME/H₂O80Good to Excellent[5]
Pd(dppf)Cl₂-K₂CO₃MeCN/H₂O80Variable[6]
Pd₂(dba)₃XPhos/SPhosK₃PO₄Dioxane100-120Often Improved[3]

Table 2: Catalyst and Ligand Selection for Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemperature (°C)SubstrateReference
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100-1203-Iodo-1H-indazole[1]
BrettPhos precatalyst-LiHMDSTHF656-Bromo-1H-indazole[4]
RuPhos precatalyst-LiHMDSTHF656-Bromo-1H-indazole[4]

Table 3: Catalyst and Condition Selection for Sonogashira Coupling

Catalyst PrecursorCo-catalystBaseSolventTemperature (°C)NotesReference
PdCl₂(PPh₃)₂CuIEt₃NDMF70Standard conditions[5]
Pd(PPh₃)₄CuIAmine BaseVariousRoom Temp - 100Mild conditions possible[7][8]

Table 4: Catalyst and Condition Selection for Heck Coupling

Catalyst PrecursorLigandBaseSolventTemperature (°C)NotesReference
Pd(OAc)₂PPh₃Et₃NDMF80-120General protocol[1]
Pd(OAc)₂-Na₂CO₃DMF100-110Protocol for related substrate[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • To a reaction vial, add this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv.).[5]

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture (e.g., DME/H₂O 2:1).[5]

  • Seal the vial and heat the mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%), and a base (e.g., LiHMDS, 2.0 equiv.).[4]

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., THF or dioxane) via syringe.[4]

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.[4]

  • Extract the product with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic_Cycle pd0 Pd(0)Lₙ oxidative_addition_complex R-Pd(II)Lₙ-I pd0->oxidative_addition_complex Oxidative Addition transmetalation_complex R-Pd(II)Lₙ-R' oxidative_addition_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R-R' transmetalation_complex->product reagents This compound (R-I) + Coupling Partner (R'-M) reagents->oxidative_addition_complex

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Indazole, Partner, Catalyst, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for cross-coupling of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Iodo-Indazole Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with palladium-catalyzed cross-coupling reactions serving as a powerful tool for introducing molecular diversity. Among the various halo-indazoles used as precursors, iodo-indazoles offer a favorable balance of reactivity and stability. This guide provides an objective comparison of the reactivity of different positional isomers of iodo-indazole in key cross-coupling reactions, supported by collated experimental data and detailed methodologies.

General Reactivity Trends

  • Electronic Effects: The electron distribution within the indazole ring system is crucial. The C3 position is generally considered the most electron-deficient, making it highly susceptible to oxidative addition to the palladium(0) catalyst—often the rate-determining first step in the catalytic cycle. This typically results in higher reactivity for 3-iodo-indazole isomers compared to others.

  • Halogen Reactivity: In cases of di-halogenated indazoles, the inherent reactivity of the carbon-halogen bond follows the order C-I > C-Br > C-Cl. For instance, in 6-bromo-3-iodo-1H-indazole, cross-coupling reactions like Suzuki and Sonogashira occur selectively at the C3-iodo position.

  • Steric Hindrance: The accessibility of the C-I bond to the bulky palladium catalyst can influence reaction rates. Positions flanked by other large substituents may exhibit reduced reactivity.

  • N-Protection: Protection of the indazole nitrogen (N1) is often critical, particularly for Sonogashira and Heck couplings, to prevent side reactions at the N-H bond and avoid catalyst deactivation. However, recent studies have demonstrated that Suzuki-Miyaura vinylations can proceed efficiently on various unprotected 3-iodoindazoles, sometimes yielding better results than their N-protected counterparts, especially in the presence of strongly electron-withdrawing groups.

Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions

The following tables summarize experimental data from various studies. Note that reaction conditions differ across sources, and the data should be used for qualitative comparison rather than direct quantitative analysis.

Table 1: Suzuki-Miyaura Coupling of Iodo-Indazole Isomers

Iodo-Indazole IsomerCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Iodo-1H-indazolePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100285
3-Iodo-5-nitro-1H-indazolePinacol vinyl boronatePd(PPh₃)₄Na₂CO₃Dioxane120 (µW)0.6787
5-Bromo-3-iodo-1H-indazolePinacol vinyl boronatePd(PPh₃)₄Na₂CO₃Dioxane120 (µW)0.6775
5-Iodo-1H-indazolePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001278
6-Iodo-1H-indazolePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001281
7-Iodo-1H-indazolePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001275
3-Iodo-5-methoxy-1H-indazolePinacol vinyl boronatePd(PPh₃)₄Na₂CO₃Dioxane120 (µW)0.6775

Table 2: Buchwald-Hartwig Amination of Iodo-Indazole Isomers

Iodo-Indazole IsomerCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Boc-3-iodo-1H-indazoleMorpholinePd₂(dba)₃ / XPhosCs₂CO₃Toluene1001892
N-Boc-5-iodo-1H-indazoleMorpholinePd₂(dba)₃ / XPhosCs₂CO₃Toluene1001885
N-Boc-7-iodo-1H-indazoleAnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1102470

Note: For the amination of indazoles, ligands such as tBuXphos have also been identified as highly effective.

Table 3: Sonogashira Coupling of Iodo-Indazole Isomers

Iodo-Indazole IsomerCoupling PartnerCatalyst / Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Boc-3-iodo-1H-indazolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF201295
N-Boc-5-bromo-3-iodo-1H-indazolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF201292
N-Boc-3-iodo-1H-indazole1-HeptynePdCl₂(PPh₃)₂ / CuIEt₃NDMF201289

Note: Sonogashira couplings on the indazole ring generally require N-protection to achieve high yields and prevent side reactions.

Mandatory Visualizations

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Caption: General experimental workflow for cross-coupling reactions.

Caption: Factors influencing iodo-indazole cross-coupling reactivity.

Experimental Protocols

The following are representative experimental protocols for the three major cross-coupling reactions discussed.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Vinylation of Unprotected 3-Iodo-5-nitro-1H-indazole

  • Reaction Setup: To a 10 mL microwave vial, add 3-iodo-5-nitro-1H-indazole (1.0 mmol, 1 equiv.), pinacol vinyl boronate (1.5 mmol, 1.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Reagent Addition: Add 1,4-dioxane (4 mL) followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 40 minutes.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-vinyl-5-nitro-1H-indazole.

Protocol 2: Buchwald-Hartwig Amination of N-Boc-3-iodo-1H-indazole

  • Reaction Setup: In an oven-dried Schlenk tube, add N-Boc-3-iodo-1H-indazole (1.0 mmol, 1 equiv.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos or tBuXphos, 0.08 mmol, 8 mol%).

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv.). Evacuate and backfill the tube with argon three times.

  • Solvent and Amine: Add anhydrous toluene (5 mL) and the desired amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 18-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Isolation and Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling of N-Boc-3-iodo-1H-indazole

  • Reaction Setup: To a solution of N-Boc-3-iodo-1H-indazole (1.0 mmol, 1 equiv.) in a mixture of triethylamine (Et₃N) and DMF (2:1, 5 mL), add the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 mmol, 5 mol%) and copper(I) iodide (CuI) (0.1 mmol, 10 mol%).

  • Reaction: Stir the mixture at room temperature (20 °C) for 12 hours under an inert atmosphere.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel to yield the 3-alkynyl-indazole product.

Conclusion

The reactivity of iodo-indazole isomers in palladium-catalyzed cross-coupling reactions is a nuanced subject, with the outcome dependent on the specific isomer, reaction type, and a host of reaction parameters. The C3 position is consistently the most reactive site due to electronic factors, a trend confirmed by the selective functionalization of 3-iodo-5-bromo-indazole. While N-protection is a standard and often necessary strategy, particularly for Sonogashira and Buchwald-Hartwig reactions, successful Suzuki couplings on unprotected indazoles highlight the potential for more streamlined synthetic routes. Careful selection of catalysts, ligands, and bases is paramount to achieving high yields and selectivity for any given transformation.

A Comparative Guide to the Suzuki-Miyaura Coupling of 6-Iodo-1H-Indazole and 6-Bromo-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indazole scaffold is a cornerstone in medicinal chemistry, with the Suzuki-Miyaura cross-coupling reaction serving as a paramount tool for the synthesis of diverse 6-aryl-1H-indazole derivatives. These derivatives are of significant interest due to their prevalence in a wide array of biologically active compounds. This guide provides an objective comparison of the performance of 6-iodo-1H-indazole and 6-bromo-1H-indazole in Suzuki reactions, supported by general reactivity principles and representative experimental data.

General Reactivity Trends in Suzuki-Miyaura Coupling

The reactivity of aryl halides in the Suzuki-Miyaura coupling is critically dependent on the nature of the halogen. The generally accepted trend in reactivity follows the bond dissociation energies of the carbon-halogen bond, which is I > Br > Cl > F . This trend is primarily attributed to the rate-determining oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. The weaker carbon-iodine bond in this compound leads to a faster oxidative addition compared to the stronger carbon-bromine bond in 6-bromo-1H-indazole. Consequently, this compound is expected to be more reactive, often allowing for milder reaction conditions, such as lower temperatures and shorter reaction times, and requiring less reactive palladium catalyst systems.

However, it is noteworthy that under specific conditions, such as lower temperatures (around 50 °C) and with certain catalyst systems like Pd(PPh₃)₄, some aryl iodides have been observed to exhibit surprisingly poor reactivity compared to their bromide counterparts. This counterintuitive behavior is thought to be related to the stability and reactivity of the on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)].

Comparative Experimental Data

ParameterThis compound (Representative Conditions)6-Bromo-1H-Indazole (Representative Conditions)
Aryl Halide This compound6-Bromo-1H-indazole
Boronic Acid Arylboronic AcidArylboronic Acid
Catalyst Pd(OAc)₂ (0.5 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand Ligand-free-
Base K₂CO₃K₂CO₃
Solvent Water-Ethanol Blend (WEB)1,4-Dioxane/Water
Temperature Room Temperature80-100 °C
Reaction Time 2-4 hours8-12 hours
Yield HighHigh

Note: The data presented is compiled from various sources and represents typical conditions. Direct quantitative comparison of yields is not possible due to the differing reaction conditions.

Experimental Protocols

Below are detailed methodologies for representative Suzuki-Miyaura coupling reactions for both this compound and 6-bromo-1H-indazole.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is based on a ligand-free palladium-catalyzed reaction in an aqueous medium at room temperature.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Water-Ethanol Blend (WEB) (3 mL)

  • Diethyl ether

  • Ethyl acetate

  • n-Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, a mixture of this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.5 mol%), and K₂CO₃ (2.0 mmol) is prepared in a Water-Ethanol Blend (WEB) (3 mL).

  • The reaction mixture is stirred at room temperature for the time indicated by reaction monitoring (typically 2-4 hours).

  • Upon completion, the reaction solution is extracted four times with diethyl ether (4 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired 6-aryl-1H-indazole.

Protocol 2: Suzuki-Miyaura Coupling of 6-Bromo-1H-Indazole

This protocol describes a typical Suzuki-Miyaura coupling of 6-bromo-1H-indazole using a common palladium catalyst at an elevated temperature.[1]

Materials:

  • 6-Bromo-1H-indazole (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv.)

  • 1,4-Dioxane/Water mixture (4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 6-bromo-1H-indazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the degassed 1,4-dioxane/water (4:1) solvent system.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)2 Base ArPdArB Ar-Pd(II)-Ar' Ln Transmetal->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Ar-Ar' ArAr 6-Aryl-1H-indazole ArX Aryl Halide (6-Iodo/Bromo-1H-indazole) ArB Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reactants Combine Aryl Halide, Boronic Acid, and Base start->reactants solvent Add Degassed Solvent reactants->solvent degas Degas Reaction Mixture solvent->degas catalyst Add Palladium Catalyst (under inert atmosphere) degas->catalyst reaction Heat Reaction Mixture (Monitor by TLC) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated 6-Aryl-1H-indazole purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

References

A Researcher's Guide to Spectroscopic Differentiation of Iodo-indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of regioisomers is a critical step in chemical synthesis and drug discovery. The position of a substituent on a core scaffold, such as iodo-indazole, can significantly influence its physicochemical properties and biological activity. This guide provides a comparative analysis of spectroscopic techniques used to differentiate isomers of iodo-indazole, supported by experimental data and detailed methodologies.

The differentiation of iodo-indazole isomers relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method provides unique structural insights, and together they form a powerful toolkit for definitive isomer assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing between isomers of iodo-indazole.[1][2] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule, allowing for the precise determination of the iodine substituent's position on the indazole ring.[3]

Key Differentiating Features in NMR:

  • ¹H NMR: The chemical shifts (δ), coupling constants (J), and multiplicity of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring portion of the indazole.[3] For instance, the number of signals and their splitting patterns in the aromatic region (typically δ 7-8.5 ppm) can directly indicate the relative positions of the protons and, by extension, the iodine atom.

  • ¹³C NMR: The chemical shift of the carbon atom directly bonded to the iodine atom is significantly influenced by the halogen's electronegativity and will appear in a characteristic region of the spectrum. The chemical shifts of the other carbon atoms in the aromatic ring will also vary predictably based on the isomer. In some cases, the carbon attached to the iodine can be shifted to a lower ppm, for example, around 85-90 ppm.[4]

Comparative ¹H and ¹³C NMR Data for Iodo-indazole Isomers:

The following tables summarize the ¹H and ¹³C NMR spectral data for various iodo-indazole isomers, providing a clear comparison of their key spectroscopic signatures.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Iodo-indazole Isomers

Proton5-Iodo-3-phenyl-1H-indazole (in CDCl₃)[5]
NH~12.74 (br, 1H)
H-47.53-7.48 (m, 4H)
H-66.70 (d, J = 8.3 Hz, 1H)
H-78.30 (s, 1H)
Phenyl-H7.92-7.91 (m, 2H), 7.53-7.48 (m, 4H)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Iodo-indazole Isomers

Carbon5-Iodo-3-phenyl-1H-indazole (in CDCl₃)[5]
C-3144.75
C-3a140.51
C-4123.26
C-584.70
C-6135.08
C-7129.80
C-7a112.22
Phenyl-C132.69, 129.15, 128.58, 127.83
Infrared (IR) Spectroscopy: Identifying Functional Groups

While NMR provides detailed structural information, Infrared (IR) spectroscopy is an excellent complementary technique for confirming the presence of key functional groups. For iodo-indazole isomers, the IR spectrum will show characteristic absorption bands for the N-H and C-H bonds of the indazole ring. Although the IR spectra of different iodo-indazole isomers may be very similar, subtle differences in the fingerprint region (below 1600 cm⁻¹) can sometimes be used for differentiation.[6]

Table 3: Key IR Absorption Bands (cm⁻¹) for Iodo-indazole Derivatives

Functional Group5-Iodo-3-phenyl-1H-indazole[5]
N-H StretchNot specified, typically broad around 3100-3400
C-H AromaticNot specified, typically around 3000-3100
C=C Aromatic1476
C-H Bending906, 774, 696
Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is essential for determining the molecular weight of the iodo-indazole isomers and confirming their elemental composition.[3] All constitutional isomers will have the same molecular weight. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can confirm the molecular formula.[7] While the mass spectra of isomers are often very similar, tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID), can sometimes generate unique fragmentation patterns that aid in differentiation.[8]

Table 4: Mass Spectrometry Data for Iodo-indazole Isomers

Parameter5-Iodo-3-phenyl-1H-indazole[5]
Molecular FormulaC₁₃H₉IN₂
Molecular Weight320.13 g/mol
HRMS (ESI, m/z) [M+H]⁺Calculated: 320.9883, Found: 320.9886
LRMS (EI, m/z)320 (M⁺, 100%), 192, 166, 77, 63

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy [3][9]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified iodo-indazole isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width covering 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[9]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[9]

  • Data Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[9]

Infrared (IR) Spectroscopy [10][11]

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[11]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) [3][7]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[11]

  • Data Acquisition: For ESI, infuse the sample solution into the source at a constant flow rate and acquire the mass spectrum in positive or negative ion mode. For indazoles, positive ion mode is common to observe the [M+H]⁺ ion.[7] For EI, a direct insertion probe may be used.[10]

  • Data Analysis: Determine the accurate mass of the molecular ion peak and compare it to the calculated theoretical mass for the molecular formula.

Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of iodo-indazole isomers.

G Workflow for Spectroscopic Differentiation of Iodo-indazole Isomers cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Structure Elucidation start Mixture of Iodo-indazole Isomers separation Chromatographic Separation (e.g., HPLC, Column Chromatography) start->separation ms Mass Spectrometry (MS) - Confirm Molecular Weight - Determine Elemental Formula (HRMS) separation->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups separation->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Determine Substitution Pattern separation->nmr analysis Comparative Data Analysis ms->analysis ir->analysis nmr->analysis elucidation Definitive Isomer Identification analysis->elucidation

Caption: A flowchart illustrating the key stages in the separation and spectroscopic differentiation of iodo-indazole isomers.

References

biological activity of 6-iodo-1H-indazole versus other halogenated indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 6-iodo-1H-indazole and other halogenated indazoles. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Halogenation of the indazole ring is a common strategy to modulate a compound's physicochemical properties and enhance its interaction with biological targets. This guide focuses on the impact of different halogen substitutions at the 6-position of the 1H-indazole core, with a particular emphasis on this compound, and compares its activity with fluoro, chloro, and bromo analogs.

Comparative Analysis of Biological Activity

To provide a clear benchmark for performance, the following sections summarize the quantitative biological activities of 6-halogenated indazoles against two distinct biological targets: the enzyme lactoperoxidase and the vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in cancer progression.

Lactoperoxidase (LPO) Inhibition

A direct comparative study on the inhibition of bovine milk lactoperoxidase (LPO) by 6-fluoro-, 6-chloro-, and 6-bromo-1H-indazole provides valuable insight into the effect of halogen substitution on the inhibitory potential of these compounds.[1][2][3] Unfortunately, data for this compound in this specific assay is not publicly available.

CompoundHalogen at 6-PositionInhibition Constant (Ki) in µMInhibition Type
6-fluoro-1H-indazoleFluorine (F)160.48 ± 57.31Competitive
6-chloro-1H-indazoleChlorine (Cl)18.23 ± 5.62Competitive
6-bromo-1H-indazoleBromine (Br)11.21 ± 2.08Competitive
This compoundIodine (I)Data not availableData not available

Data sourced from Köksal et al. (2020).[1]

The data indicates a clear trend in LPO inhibition, with the inhibitory potency increasing with the size and polarizability of the halogen atom (Br > Cl > F). This suggests that the nature of the halogen at the 6-position plays a significant role in the interaction with the enzyme's active site.

VEGFR-2 Kinase Inhibition and Anticancer Activity

While direct comparative data for the parent 6-halogenated indazoles against VEGFR-2 is limited, the indazole scaffold is a well-established core for potent VEGFR-2 inhibitors used in oncology.[4][5][6][7] Derivatives of both 6-bromo- and this compound have been synthesized and evaluated for their anticancer and VEGFR-2 inhibitory activities, providing a basis for comparison.

Compound DerivativeHalogen at 6-PositionTarget/AssayIC50 ValueCell Line (for anticancer activity)
Derivative from 6-bromo-1H-indazole intermediateBromine (Br)VEGFR-2 Kinase Inhibition0.029 µM-
Derivative from 6-bromo-3-iodo-1H-indazole intermediate (W1)Iodine (I) at 3-position, Bromine (Br) at 6-positionVEGFR-2 Kinase Inhibition< 30 nM-
Derivative from 6-bromo-3-iodo-1H-indazole intermediate (W3)Iodine (I) at 3-position, Bromine (Br) at 6-positionVEGFR-2 Kinase Inhibition< 30 nM-
Anticancer Compound 2f (derived from 6-bromo-3-iodo-1H-indazole)Bromine (Br) at 6-positionAntiproliferative Assay0.23 - 1.15 µM4T1 (Breast Cancer)

Data for VEGFR-2 inhibition of the 6-bromo-1H-indazole derivative is sourced from patent literature. Data for W1 and W3 derivatives and Compound 2f are from studies on anticancer agents derived from 6-bromo-3-iodo-1H-indazole.[4][8][9]

The data on these derivatives suggest that both 6-bromo and this compound are valuable starting points for the development of potent VEGFR-2 inhibitors and anticancer agents. The sub-micromolar to nanomolar IC50 values highlight the therapeutic potential of indazoles halogenated at the 6-position.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

Lactoperoxidase (LPO) Inhibition Assay

This protocol is based on the method described by Köksal et al. (2020) for determining the inhibitory effect of indazole derivatives on bovine milk LPO.[1]

1. Enzyme Purification:

  • Bovine milk LPO is purified using Sepharose-4B-L-tyrosine-5-amino-2-methyl benzenesulfonamide affinity chromatography.

2. Activity Assay:

  • The LPO activity is determined spectrophotometrically by monitoring the oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in the presence of hydrogen peroxide (H₂O₂).

  • The reaction mixture contains:

    • 100 mM sodium phosphate buffer (pH 6.0)

    • 1 mM ABTS

    • 3.2 mM H₂O₂

    • Purified LPO enzyme

  • The increase in absorbance is measured at 412 nm.

3. Inhibition Studies:

  • To determine the inhibition constant (Ki) and the type of inhibition, the assay is performed in the presence of various concentrations of the halogenated indazole compounds.

  • Lineweaver-Burk plots are generated from the initial velocity data to determine the Ki values and the mechanism of inhibition (e.g., competitive, non-competitive).

VEGFR-2 Kinase Inhibition Assay

This is a generalized protocol for a luminescence-based kinase assay to determine the in vitro inhibitory activity of compounds against VEGFR-2.[4][10]

1. Reagent Preparation:

  • Prepare a stock solution of the test compound (e.g., this compound derivative) in DMSO.

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Prepare a solution of recombinant human VEGFR-2 kinase in kinase assay buffer.

  • Prepare a master mix containing kinase assay buffer, ATP, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

2. Assay Procedure:

  • Add the serially diluted test compounds to the wells of a 384-well plate.

  • Add the VEGFR-2 kinase solution to the wells.

  • Initiate the kinase reaction by adding the ATP/substrate master mix.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

3. Signal Detection:

  • Stop the kinase reaction and measure the amount of ATP remaining using a luminescence-based reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.

4. Data Analysis:

  • Calculate the percent inhibition of VEGFR-2 activity for each compound concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Pathways and Workflows

To further aid in the understanding of the biological context and experimental procedures, the following diagrams have been generated.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Halogenated_Indazole 6-Halogenated Indazole Halogenated_Indazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by halogenated indazoles.

LPO_Inhibition_Assay_Workflow Reagents Prepare Reagents: - LPO Enzyme - ABTS Substrate - H2O2 - Halogenated Indazole Inhibitors - Buffer (pH 6.0) Reaction_Setup Set up Reaction Mixture: - Buffer - ABTS - H2O2 - Inhibitor (varying conc.) Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction: Add LPO Enzyme Reaction_Setup->Initiate_Reaction Measurement Spectrophotometric Measurement: Monitor Absorbance at 412 nm Initiate_Reaction->Measurement Data_Analysis Data Analysis: - Calculate Initial Velocities - Generate Lineweaver-Burk Plots - Determine Ki and Inhibition Type Measurement->Data_Analysis

Caption: Experimental workflow for the lactoperoxidase (LPO) inhibition assay.

References

Comparative Guide to Analytical Methods for 6-iodo-1H-indazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of 6-iodo-1H-indazole, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, consistency, and purity of this compound in research and drug development. This document outlines and compares two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a robust and widely used technique for the quantification of small organic molecules. It offers high resolution, sensitivity, and reproducibility.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape). A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound (typically around 254 nm).

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol. Calibration standards are prepared by serial dilution of the stock solution.

Workflow for RP-HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_start Weigh this compound and dissolve in solvent prep_stock Prepare Stock Solution prep_start->prep_stock prep_cal Prepare Calibration Standards (Serial Dilution) prep_stock->prep_cal prep_sample Prepare Quality Control (QC) Samples prep_cal->prep_sample hplc_inject Inject Samples and Standards into HPLC System prep_sample->hplc_inject hplc_separate Chromatographic Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate data_calcurve Construct Calibration Curve (Peak Area vs. Concentration) data_integrate->data_calcurve data_quantify Quantify this compound in Samples data_calcurve->data_quantify data_validate Perform Method Validation (Accuracy, Precision, etc.) data_quantify->data_validate

RP-HPLC-UV workflow for quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly selective and sensitive, making it suitable for the analysis of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion of this compound (e.g., the molecular ion).

  • Sample Preparation: Similar to HPLC, a stock solution is prepared in a volatile solvent like ethyl acetate or dichloromethane. Calibration standards are prepared by serial dilution. An internal standard (a non-interfering compound with similar chemical properties) is often added to both standards and samples to improve precision.

Workflow for GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Analysis prep_start Weigh this compound and dissolve in volatile solvent prep_stock Prepare Stock Solution prep_start->prep_stock prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_is Add Internal Standard prep_cal->prep_is gcms_inject Inject into GC System prep_is->gcms_inject gcms_separate Separation in Capillary Column gcms_inject->gcms_separate gcms_ionize Electron Ionization (EI) gcms_separate->gcms_ionize gcms_detect Mass Spectrometry Detection (SIM Mode) gcms_ionize->gcms_detect data_integrate Integrate Peak Areas (Analyte and Internal Standard) gcms_detect->data_integrate data_calcurve Construct Calibration Curve (Peak Area Ratio vs. Concentration) data_integrate->data_calcurve data_quantify Quantify this compound data_calcurve->data_quantify data_validate Perform Method Validation data_quantify->data_validate

GC-MS workflow for quantification.

Comparison of Analytical Method Performance

The following table summarizes the expected performance characteristics of the two methods based on typical validation results for similar compounds.

Validation Parameter RP-HPLC-UV GC-MS Comments
Linearity (R²) > 0.999> 0.998Both methods are expected to show excellent linearity over a defined concentration range.
Range 1 - 100 µg/mL0.1 - 50 µg/mLThe optimal range may vary depending on the specific instrumentation and method optimization.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods should provide high accuracy for the quantification of the analyte.
Precision (% RSD) < 2.0%< 3.0%HPLC generally offers slightly better precision. The use of an internal standard in GC-MS is crucial for achieving high precision.
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mLGC-MS is typically more sensitive than HPLC-UV.
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 µg/mLConsistent with the higher sensitivity of GC-MS.
Specificity GoodExcellentGC-MS offers higher specificity due to the detection based on mass-to-charge ratio, which can distinguish between compounds with similar retention times and UV spectra.

Conclusion and Recommendations

Both RP-HPLC-UV and GC-MS are suitable methods for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • RP-HPLC-UV is recommended for routine quality control applications where high precision and robustness are critical. It is a more common technique in many pharmaceutical laboratories and is generally less complex to operate than GC-MS.

  • GC-MS is the preferred method when higher sensitivity and specificity are required, for example, in the analysis of low-level impurities or in complex matrices. The ability to confirm the identity of the analyte based on its mass spectrum is a significant advantage of this technique.

For comprehensive characterization and quantification, employing both techniques as orthogonal methods can provide a high degree of confidence in the analytical results.

Comparative Docking Analysis of 6-Iodo-1H-Indazole Derivatives and Analogs in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of molecular docking studies on 6-iodo-1H-indazole derivatives and structurally related analogs, offering insights into their potential as targeted therapeutic agents. The data presented herein, compiled from recent scientific literature, facilitates an objective comparison of their binding affinities and interaction mechanisms with key protein targets implicated in cancer and other diseases. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of Binding Affinities

Molecular docking simulations are pivotal in predicting the binding efficacy of small molecules to protein targets. The following tables summarize the binding energies and inhibitory concentrations of various indazole derivatives, providing a quantitative basis for comparison.

Compound IDTarget ProteinDocking Score (kcal/mol)Reference
8v Renal Cancer-Related Protein (PDB: 6FEW)High Binding Energy[1][2][3]
8w Renal Cancer-Related Protein (PDB: 6FEW)High Binding Energy[1][2][3]
8y Renal Cancer-Related Protein (PDB: 6FEW)High Binding Energy[1][2][3]
30l p21-activated kinase 1 (PAK1)-[4]
Hit 1-8 Glycogen Synthase Kinase 3β (GSK-3β)-[4]
Compound IDTargetAssay TypeIC50 ValueCell LineReference
2f AnticancerAntiproliferative Assay0.23–1.15 µM4T1 (Breast Cancer)[5][6]
C05 Polo-like kinase 4 (PLK4)Kinase Inhibition Assay< 0.1 nMIMR-32, MCF-7, H460[7]
36 Anticancer (IDO1 inhibitor)Anti-proliferative Assay0.4 ± 0.3 μMHCT116 (Colorectal Cancer)[8]
5i Bromodomain-containing protein 4 (BRD4)Inhibition of binding to acetylated histone peptide60 nM-[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the typical experimental protocols employed in the synthesis and computational evaluation of indazole derivatives.

General Synthesis of 3-Carboxamide Indazole Derivatives

A common route for the synthesis of 3-carboxamide indazole derivatives involves an amide coupling reaction.[2][10][3]

  • Starting Material : The synthesis typically begins with an appropriate indazole-3-carboxylic acid.

  • Amide Coupling : The carboxylic acid is reacted with a desired amine in the presence of a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide).

  • Reaction Conditions : The reaction is generally carried out at room temperature for several hours.

  • Work-up and Purification : Upon completion, the reaction mixture is poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified using column chromatography.[4]

Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding mode and affinity of the synthesized compounds with their protein targets.[4]

  • Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules, ions, and co-crystallized ligands are removed. Polar hydrogen atoms and appropriate charges are added to the protein structure.[4]

  • Ligand Preparation : The 2D structure of the indazole derivative is drawn using chemical drawing software and then converted to a 3D structure. The ligand's energy is minimized using a suitable force field.[4]

  • Docking Simulation : Software such as AutoDock is used to perform the docking simulation. A grid box is defined around the active site of the protein. The software then explores different conformations of the ligand within the active site and scores them based on their predicted binding affinity.[1][2][10][4]

  • Analysis of Results : The predicted binding poses are analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.[4]

Visualizing Molecular Interactions and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations depict a generalized experimental workflow for docking studies and a representative signaling pathway targeted by indazole derivatives.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Structure) autodock Molecular Docking (e.g., AutoDock) protein_prep->autodock ligand_prep Ligand Preparation (3D Structure & Energy Minimization) ligand_prep->autodock pose_analysis Binding Pose Analysis autodock->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

References

The Pivotal Role of the 6-Iodo-1H-Indazole Scaffold in Kinase Inhibition: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the discovery of novel therapeutics, the indazole scaffold represents a "privileged" structure, particularly in the realm of kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-iodo-1H-indazole analogs, with a focus on their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The strategic placement of the iodine atom at the 6-position offers a versatile handle for synthetic modifications, influencing potency and selectivity. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes the targeted signaling pathway to facilitate the rational design of next-generation inhibitors.

Comparative Biological Activity of this compound Analogs

The biological activity of this compound derivatives is significantly impacted by substitutions at other positions of the indazole core and the nature of the appended moieties. The following table summarizes the in vitro VEGFR-2 inhibitory activity and anti-proliferative effects against various cancer cell lines for a series of analogs based on the Axitinib scaffold, a potent VEGFR inhibitor containing the this compound core.

Compound IDR Group ModificationVEGFR-2 IC50 (nM)[1]HUVEC Proliferation IC50 (nM)A549 Proliferation IC50 (µM)[2]SNU-638 Proliferation IC50 (µM)[2]
Axitinib Pyridine0.20.2>200.7 ± 0.2
TM6 Phenyl0.30.51.7 ± 1.11.8 ± 1.4
TM7 2-Fluorophenyl0.40.62.8 ± 1.32.5 ± 1.1
TM9 4-Fluorophenyl0.30.41.9 ± 0.92.1 ± 1.2
TM11 2,4-Difluorophenyl0.20.31.5 ± 0.81.6 ± 0.9

SAR Summary: The data indicates that replacing the pyridine ring in Axitinib with various substituted phenyl rings maintains potent VEGFR-2 inhibitory activity. Analogs with fluorinated phenyl rings (TM7, TM9, and TM11) exhibit comparable or slightly reduced potency against VEGFR-2 compared to the parent compound. Notably, these modifications can influence the anti-proliferative activity against different cancer cell lines, suggesting that the overall cellular effect is a composite of kinase inhibition and other factors like cell permeability and metabolism. For instance, several of the new derivatives showed more potent anti-proliferative activities than axitinib in certain cell lines.[3]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental findings. Below are representative protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis of this compound Analogs

A common synthetic route to this compound involves the iodination of a corresponding indazole precursor. For instance, 6-bromo-1H-indazole can be converted to this compound.[4] Subsequent functionalization, often through Suzuki or other cross-coupling reactions, allows for the introduction of various substituents at other positions of the indazole ring to generate a library of analogs.

Example: Synthesis of 6-Bromo-3-iodo-1H-indazole [4]

  • To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, KOH (20 mmol, 2.0 equiv.) is added.

  • A solution of I2 (15 mmol, 1.5 equiv.) in DMF (8 mL) is then added dropwise to the mixture.

  • The reaction is stirred at room temperature for 3 hours.

  • The reaction mixture is poured into an aqueous solution of Na2S2O4 and K2CO3, resulting in the precipitation of a white solid.

  • The solid is filtered and dried to yield the 6-bromo-3-iodo-1H-indazole intermediate.

In Vitro VEGFR-2 Kinase Assay[1]

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2.

  • Plate Coating: 96-well plates are coated with an anti-VEGFR2 antibody.

  • Kinase Reaction: The kinase reaction is initiated by adding purified VEGFR-2 enzyme, ATP, and the test compound at various concentrations to the wells.

  • Incubation: The plate is incubated to allow for the phosphorylation of the substrate.

  • Detection: The level of phosphorylation is quantified using an ELISA-based method, typically involving a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)[5]

This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, SNU-638) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of cell proliferation, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the VEGFR signaling pathway targeted by this compound analogs and a general workflow for their SAR studies.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive Monomer) VEGF->VEGFR2_inactive Binding VEGFR2_dimer VEGFR-2 (Active Dimer) VEGFR2_inactive->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K RAF RAF PLCg->RAF activates AKT Akt PI3K->AKT activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival Migration Cell Migration AKT->Migration Indazole This compound Analog (Inhibitor) Indazole->VEGFR2_dimer Inhibition SAR_Workflow Start Design Analogs (Vary R-groups on This compound Core) Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (e.g., VEGFR-2) Purification->Kinase_Assay Cell_Assay Cell-Based Assays (Proliferation, Migration) Purification->Cell_Assay SAR_Analysis SAR Analysis (Compare IC50 values) Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Design

References

Assessing the Drug-Likeness of 6-Iodo-1H-Indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds.[1] This guide provides a comprehensive assessment of the drug-likeness of 6-iodo-1H-indazole derivatives, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors.[2] Through a comparative analysis with established scaffolds such as indole and benzimidazole, and approved drugs like Axitinib, Pazopanib, and Sunitinib, this document offers insights into the prospective viability of this compound derivatives in clinical development. The evaluation is based on a combination of in silico predictions and available experimental data for analogous compounds.

In Silico Drug-Likeness Assessment

The initial assessment of a compound's drug-likeness often relies on in silico models that predict its physicochemical properties and adherence to established guidelines like Lipinski's Rule of Five. These rules correlate molecular properties with the likelihood of oral bioavailability.

Physicochemical Properties of this compound and Comparator Scaffolds

The following table summarizes the key physicochemical properties for the parent this compound scaffold, calculated in silico, and compares them with the experimental or calculated values for well-established scaffolds and approved drugs.

PropertyThis compound (Predicted)[3]Indole (Parent Scaffold)Benzimidazole (Parent Scaffold)Axitinib (Indazole-containing)Pazopanib (Indazole-containing)[4][5]Sunitinib (Indole-containing)[6][7]
Molecular Weight ( g/mol ) 244.03117.15118.14386.47437.5398.5
LogP (XLogP3-AA) 2.42.11.53.33.12.6
Hydrogen Bond Donors 111222
Hydrogen Bond Acceptors 212474
Lipinski's Rule of Five Violations 000000

Based on these in silico predictions, the parent this compound scaffold exhibits favorable drug-like properties with zero violations of Lipinski's Rule of Five. Its molecular weight and LogP are within the desirable range for oral bioavailability.

Experimental Protocols for Drug-Likeness Assessment

To complement in silico predictions, experimental assays are crucial for determining a compound's true biopharmaceutical properties. Below are detailed methodologies for key experiments used to assess drug-likeness.

Kinetic Solubility Assay (Shake-Flask Method)

Objective: To determine the kinetic solubility of a compound in an aqueous buffer, simulating physiological conditions.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.

  • Precipitation Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, predicting its passive absorption in the gastrointestinal tract.

Protocol:

  • Membrane Coating: Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., 1% lecithin in dodecane) to form an artificial membrane.

  • Donor Solution Preparation: Prepare solutions of the test compound in a buffer at a relevant pH (e.g., pH 5.0 to simulate the upper intestine) containing a small percentage of DMSO.

  • Assay Setup: Add the donor solution to the filter plate (donor plate). Place the donor plate into a 96-well acceptor plate containing a buffer at pH 7.4.

  • Incubation: Incubate the "sandwich" plate at room temperature for a specified time (e.g., 4-18 hours).

  • Concentration Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))] where CA(t) is the concentration in the acceptor well at time t, VA is the volume of the acceptor well, Area is the surface area of the membrane, t is the incubation time, and CD(t) is the concentration in the donor well at time t.

Comparative Analysis with Alternative Scaffolds

The indole and benzimidazole scaffolds are also considered "privileged" in medicinal chemistry and are frequently found in kinase inhibitors.[8][9][10]

FeatureThis compoundIndoleBenzimidazole
Core Structure Fused pyrazole and benzene ringsFused pyrrole and benzene ringsFused imidazole and benzene rings
H-Bonding 1 donor, 2 acceptors1 donor, 1 acceptor1 donor, 2 acceptors
Prevalence in Kinase Inhibitors High (e.g., Axitinib, Pazopanib)High (e.g., Sunitinib, Vemurafenib)High (e.g., various clinical candidates)
Synthetic Accessibility Generally accessible through established methodsReadily accessible and well-documentedReadily accessible and well-documented
Potential Liabilities Potential for metabolic instability at the indazole nitrogenPotential for metabolic oxidation of the indole ringGenerally considered metabolically stable

While all three scaffolds are valuable, the specific substitution pattern on the this compound ring offers unique vectors for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Visualization of Key Processes

Drug-Likeness Assessment Workflow

The following diagram illustrates a typical workflow for assessing the drug-likeness of a novel compound series.

G cluster_0 In Silico Assessment cluster_1 In Vitro Experimental Validation Compound Library Compound Library Physicochemical Property Prediction Physicochemical Property Prediction Compound Library->Physicochemical Property Prediction SMILES Lipinski's Rule of Five Lipinski's Rule of Five Physicochemical Property Prediction->Lipinski's Rule of Five MW, LogP, HBD, HBA ADMET Prediction ADMET Prediction Lipinski's Rule of Five->ADMET Prediction Filter Prioritized Hits Prioritized Hits ADMET Prediction->Prioritized Hits Synthesis Synthesis Prioritized Hits->Synthesis Solubility Assay (Kinetic) Solubility Assay (Kinetic) Synthesis->Solubility Assay (Kinetic) Permeability Assay (PAMPA/Caco-2) Permeability Assay (PAMPA/Caco-2) Solubility Assay (Kinetic)->Permeability Assay (PAMPA/Caco-2) Metabolic Stability Assay Metabolic Stability Assay Permeability Assay (PAMPA/Caco-2)->Metabolic Stability Assay Lead Candidates Lead Candidates Metabolic Stability Assay->Lead Candidates In Vivo Studies In Vivo Studies Lead Candidates->In Vivo Studies

Caption: Workflow for Drug-Likeness Assessment.

VEGFR-2 Signaling Pathway

Many indazole derivatives, including Axitinib and Pazopanib, target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Indazole_Inhibitor Indazole Inhibitor (e.g., this compound deriv.) Indazole_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition.

Conclusion

In silico analysis indicates that this compound derivatives possess a favorable drug-like profile, adhering to Lipinski's Rule of Five and exhibiting physicochemical properties conducive to oral bioavailability. The indazole scaffold, a proven entity in successful kinase inhibitors, provides a robust foundation for the development of new therapeutic agents. While experimental data for this specific derivative class is limited, the provided protocols for solubility and permeability assays offer a clear path for empirical validation. The comparative analysis with established indole and benzimidazole scaffolds highlights the competitive and promising nature of indazole-based compounds. Further synthesis and experimental evaluation of this compound derivatives are warranted to fully elucidate their therapeutic potential.

References

Unveiling the Therapeutic Potential of Novel 6-Iodo-1H-Indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro and in vivo evaluation of novel compounds derived from 6-iodo-1H-indazole, with a primary focus on their promising anti-cancer activities. Through a detailed comparison of their performance, supported by experimental data, this document serves as a valuable resource for advancing the development of this class of compounds as potential therapeutic agents.

A series of recently synthesized this compound derivatives have demonstrated significant potential as anti-cancer agents. Among these, compound 2f has emerged as a particularly potent candidate, exhibiting robust anti-proliferative activity in vitro and significant tumor growth inhibition in vivo. This guide will delve into the comparative analysis of these novel compounds, presenting their biological data, the experimental methodologies used for their evaluation, and a visualization of their mechanism of action.

Comparative In Vitro Anti-Proliferative Activity

The anti-proliferative effects of novel this compound derivatives were assessed against a panel of human and murine cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are summarized below.

CompoundA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colorectal Cancer) IC50 (µM)4T1 (Murine Breast Cancer) IC50 (µM)Reference
2a >101.151.021.341.15[1]
2f 1.150.800.340.960.23[1]
2g >10>10>10>10>10[1]
2h >10>10>10>10>10[1]

In addition to the series of compounds evaluated above, other studies have highlighted the potential of different this compound derivatives:

CompoundK562 (Chronic Myeloid Leukemia) IC50 (µM)HEK-293 (Normal) IC50 (µM)HCT116 (Colorectal Cancer) IC50 (µM)Reference
6o 5.1533.2-[2]
36 --0.4 ± 0.3[3][4]

Compound 2f consistently demonstrated superior potency across multiple cancer cell lines, with a particularly noteworthy IC50 value of 0.23 µM against the highly metastatic 4T1 murine breast cancer cell line.[1] The data also highlights the selectivity of some compounds, such as 6o , which showed significantly lower toxicity towards normal HEK-293 cells compared to the K562 cancer cell line.[2]

In Vivo Antitumor Efficacy of Compound 2f

The in vivo anti-tumor activity of the lead compound, 2f , was evaluated in a 4T1 murine breast cancer xenograft model. The study reported that administration of compound 2f led to a significant suppression of tumor growth without causing obvious side effects in the treated mice.[1][5]

Treatment GroupDosageTumor Volume InhibitionBody Weight ChangeReference
Vehicle Control--Normal[1]
Compound 2f 25 mg/kg/daySignificant reductionNo significant change[1]

Mechanism of Action: Induction of Apoptosis

Further investigations into the molecular mechanism of action of compound 2f revealed its ability to induce apoptosis, or programmed cell death, in cancer cells. Western blot analysis demonstrated that treatment with 2f resulted in the upregulation of pro-apoptotic proteins, Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein, Bcl-2.[1][5]

Apoptosis_Pathway Proposed Apoptotic Signaling Pathway of Compound 2f cluster_cell Cancer Cell Compound_2f Compound 2f Bcl2 Bcl-2 (Anti-apoptotic) Compound_2f->Bcl2 inhibits Bax Bax (Pro-apoptotic) Compound_2f->Bax promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release of cytochrome c Bax->Mitochondrion promotes release of cytochrome c Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 cleaves & activates Cleaved_Caspase3 Cleaved Caspase-3 (Active) Caspase3->Cleaved_Caspase3 Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis

Apoptotic signaling pathway of compound 2f.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Anti-Proliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Western Blot Analysis for Apoptosis Markers

Western blotting was used to detect changes in the expression levels of key apoptosis-related proteins.

  • Cell Lysis: 4T1 cells were treated with compound 2f for 24 hours. After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (30 µg) were separated by 12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and β-actin (as a loading control).

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo 4T1 Murine Breast Cancer Xenograft Model

The in vivo efficacy of compound 2f was evaluated using a xenograft model in BALB/c mice.[6][7][8]

  • Cell Implantation: Female BALB/c mice (6-8 weeks old) were subcutaneously injected in the mammary fat pad with 1 × 10⁵ 4T1 cells suspended in 100 µL of PBS.

  • Tumor Growth: Tumors were allowed to grow until they reached a palpable size (approximately 100 mm³).

  • Treatment: The mice were then randomly assigned to a control group (vehicle) and a treatment group (compound 2f , 25 mg/kg/day, administered intraperitoneally).

  • Monitoring: Tumor volume and body weight were measured every two days. Tumor volume was calculated using the formula: (length × width²) / 2.

  • Endpoint: After 16 days of treatment, the mice were euthanized, and the tumors were excised and weighed.

Experimental_Workflow General Experimental Workflow for Compound Evaluation Start Synthesis of Novel This compound Derivatives In_Vitro In Vitro Evaluation Start->In_Vitro MTT MTT Assay (Anti-proliferative Activity) In_Vitro->MTT Western_Blot Western Blot (Mechanism of Action) In_Vitro->Western_Blot In_Vivo In Vivo Evaluation (Lead Compound) MTT->In_Vivo Western_Blot->In_Vivo Xenograft Xenograft Model (Antitumor Efficacy) In_Vivo->Xenograft Toxicity Toxicity Assessment In_Vivo->Toxicity End Data Analysis & Conclusion Xenograft->End Toxicity->End

General workflow for compound evaluation.

References

Comparative Analysis of Kinase Inhibition Profiles for 6-Iodo-1H-Indazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1H-indazole scaffold is a well-established and versatile core structure in the design of potent kinase inhibitors. The strategic placement of substituents on the indazole ring system is a critical determinant of both potency and selectivity. This guide provides a comparative analysis of the kinase inhibition profiles of 6-substituted-1H-indazole derivatives, with a particular focus on the potential role of the 6-iodo substitution. While comprehensive, direct comparative data for a series of 6-iodo-1H-indazole derivatives is limited in the public domain, this guide leverages available data on related analogs to provide a framework for evaluation and highlights the methodologies required for such a comparison.

The indazole core acts as a bioisostere of the purine ring of ATP, enabling it to function as a competitive inhibitor at the kinase active site.[1] The nitrogen atoms of the indazole ring are key to forming hydrogen bond interactions with the hinge region of the kinase, a crucial factor for binding affinity.[1] The substituent at the 6-position, extending into the solvent-exposed region of the ATP-binding pocket, offers a valuable vector for medicinal chemists to fine-tune the compound's properties, including potency, selectivity, and pharmacokinetic parameters. The 6-iodo group, in particular, can serve as a handle for further chemical modifications through cross-coupling reactions.

Quantitative Comparison of Kinase Inhibition

To illustrate the influence of the 6-position substituent on kinase inhibition, the following table summarizes the inhibitory activities (IC50 values) of various 6-substituted indazole derivatives against several kinases. It is important to note that the experimental conditions for these measurements may vary between different studies.

Compound ID6-Position SubstituentPrimary Kinase Target(s)IC50 (nM)Off-Target Kinase(s)IC50 (nM) / % InhibitionSelectivity FoldSource(s)
Compound 1 -HJNK31p38α226226x[2]
Compound 2 -FJNK35p38α--[2]
Compound 3 -OCH₃JNK3-p38α-8x[2]
Compound 4 -IndazolylVEGFR-2560EGFRModest InhibitionSelective for VEGFR-2[2]
Compound 5 -Aryl EtherAXL--Reasonable Selectivity-[2]
C05 Varied (Indazole-based)PLK4< 0.1---[3]
27a -F (on an adjacent ring)FGFR1< 4.1FGFR22.0-[4]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental results. Below are representative protocols for key assays used in the characterization of indazole-based kinase inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (this compound derivatives)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates (white, low-volume)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Perform a serial dilution to create a range of concentrations for testing.

  • Assay Plate Setup: Add the test compound dilutions to the wells of the 384-well plate. Include controls for 100% kinase activity (vehicle only) and 0% activity (no kinase).

  • Kinase Reaction: Add the kinase and substrate mixture to each well. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data and plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[5]

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to assess the anti-proliferative effects of a compound.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[6]

Mandatory Visualizations

To better understand the context of kinase inhibition by this compound derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS AKT Akt PI3K->AKT RAF Raf RAS->RAF Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Kinase_Inhibitor_Workflow Start Start: This compound Scaffold Synthesis Chemical Synthesis of Derivatives Start->Synthesis Biochemical Biochemical Assay (e.g., ADP-Glo) Synthesis->Biochemical CellBased Cell-Based Assay (e.g., MTT) Synthesis->CellBased DataAnalysis IC50 Determination & Selectivity Profiling Biochemical->DataAnalysis CellBased->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt

Caption: General workflow for kinase inhibitor discovery.

References

Safety Operating Guide

Proper Disposal of 6-iodo-1H-indazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 6-iodo-1H-indazole is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to mitigate risks and ensure a safe working environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, integrating essential safety measures and logistical considerations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound should be handled with care. All personnel involved in the disposal process must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors. In the event of a spill, the material should be swept up and shoveled into a suitable container for disposal.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, a halogenated organic compound, requires a systematic approach to ensure compliance with hazardous waste regulations.

1. Waste Segregation:

The first and most critical step is the proper segregation of waste. This compound waste should be collected separately from non-halogenated organic waste, as their disposal methods differ and mixing them can increase disposal costs and complexity.[2][3]

2. Container Selection:

Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container with a secure screw-top lid is recommended. The container must be in good condition and clearly labeled for "Halogenated Organic Waste."

3. Waste Collection:

  • Solid Waste: Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials into the designated halogenated organic waste container.

  • Liquid Waste: If this compound is in a solution, it should be collected in a designated liquid halogenated waste container. Do not mix with incompatible chemicals.

4. Labeling:

Proper labeling of the waste container is a legal requirement and essential for the safety of waste handlers. The label must be securely affixed to the container as soon as the first waste is added and should include the following information:[4][5][6][7][8]

  • The words "Hazardous Waste"[4][8]

  • The full chemical name: "this compound" and any other constituents in the container, with their approximate percentages.[7]

  • The date when waste was first added to the container (accumulation start date).[4][8]

  • The specific hazards associated with the waste (e.g., "Toxic," "Irritant"). This information can be found on the SDS.

  • The name and contact information of the generating laboratory or researcher.

5. Storage:

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure the container is kept closed except when adding waste.[4][9]

6. Disposal Request and Pickup:

Once the waste container is full or has reached the end of its accumulation time limit (as per your institution's policy), a waste pickup must be arranged through your institution's Environmental Health and Safety (EHS) office or equivalent department. Do not attempt to dispose of the chemical waste through regular trash or down the drain.[9][10]

Experimental Protocol for Spill Cleanup

In the event of a minor spill of solid this compound, follow these steps:

  • Restrict Access: Cordon off the affected area to prevent further contamination.

  • Wear Appropriate PPE: Don safety goggles, chemical-resistant gloves, and a lab coat.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

  • Collect the Waste: Carefully sweep the absorbed material and any remaining solid into a designated hazardous waste container for halogenated organic solids.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol) and paper towels. Collect the used paper towels as hazardous waste.

  • Label and Dispose: Seal and label the waste container as described in the disposal protocol and arrange for pickup.

Quantitative Data Summary

PropertyValue
Molecular FormulaC₇H₅IN₂
Molecular Weight244.03 g/mol
Melting Point208 - 211 °C

Source: Thermo Fisher Scientific SDS[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate this compound Waste PPE->Segregate Container Select & Label 'Halogenated Waste' Container Container->Segregate Collect Collect Solid & Liquid Waste in Designated Container Segregate->Collect Store Store Sealed Container in Satellite Accumulation Area Collect->Store Request Request Waste Pickup from EHS Store->Request

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 6-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 6-iodo-1H-indazole, a compound requiring careful management in a laboratory setting. The following procedures are based on available safety data to ensure the safe handling of this chemical for researchers, scientists, and drug development professionals.

I. Hazard Identification and Physicochemical Properties

This compound is classified as a hazardous substance. Based on available safety data sheets, it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1][2].

Table 1: GHS Hazard Classifications for this compound [2]

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Table 2: Physical and Chemical Properties of this compound [2][3][4]

PropertyValue
Molecular Formula C₇H₅IN₂
Molecular Weight 244.03 g/mol
Appearance Light yellow to brown powder or crystal
Melting Point 208 - 211 °C (406.4 - 411.8 °F)
Solubility No information available
Stability Stable under recommended storage conditions. Light sensitive.
Incompatible Materials Strong oxidizing agents, Acid chlorides
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen iodide

II. Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of appropriate personal protective equipment. A comprehensive PPE protocol is mandatory to prevent exposure[1][3][5].

Table 3: Required Personal Protective Equipment

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards[1].Protects eyes from splashes and airborne particles.
Face ShieldTo be worn over safety goggles, especially when there is a risk of splashing.Provides a secondary layer of protection for the face.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves.Prevents skin contact with the chemical. Gloves should be inspected before use and changed immediately upon contamination.
Body Protection Laboratory CoatFlame-resistant with a full front closure.Protects skin and personal clothing from contamination.
Full-Length Pants and Closed-Toe ShoesEnsures no exposed skin on the lower body and feet.Prevents accidental skin contact.
Respiratory Protection RespiratorA NIOSH-approved N95 or higher-rated respirator is required when handling the solid compound outside of a certified chemical fume hood or if dust is generated[6].Protects the respiratory system from inhalation of the powdered chemical.

III. Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to post-handling decontamination.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Certification prep_ppe->prep_hood prep_materials Assemble Materials in Hood prep_hood->prep_materials handle_weigh Weigh Solid Carefully prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer Solid to Reaction Vessel handle_weigh->handle_transfer handle_solution Prepare Solution handle_transfer->handle_solution post_decon Decontaminate Surfaces & Equipment handle_solution->post_decon Proceed to Post-Handling post_dispose Segregate & Dispose of Waste post_decon->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Ensure all required PPE is available and in good condition.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling the Compound:

    • When weighing the solid, use a disposable weigh boat and handle it with care to avoid generating dust[6].

    • If transferring the solid, use a spatula and ensure it is decontaminated after use.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly segregate and dispose of all contaminated materials as outlined in the disposal plan below[6].

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.

IV. Disposal Plan for this compound

Improper disposal of this compound and its associated waste can pose a risk to human health and the environment. As a halogenated organic compound, it must be treated as hazardous waste[7][8].

G cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_disposal Final Disposal seg_solid Contaminated Solids (Gloves, etc.) seg_liquid Unused Solutions & Mixtures seg_solid->seg_liquid col_solid Designated 'Halogenated Organic Solids' Bag col_liquid Sealed 'Halogenated Organic Waste' Container col_solid->col_liquid disp_label Complete Hazardous Waste Label col_liquid->disp_label Proceed to Final Disposal disp_pickup Arrange for Pickup by EHS disp_label->disp_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.